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Macquarimicin C

Cat. No.: B1251080
M. Wt: 370.4 g/mol
InChI Key: ZKSMHLMCOSXDEO-DMZJQQGVSA-N
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Description

Macquarimicin C is a prostanoid.
This compound has been reported in Micromonospora with data available.
isolated from Micromonospora;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H26O5 B1251080 Macquarimicin C

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H26O5

Molecular Weight

370.4 g/mol

IUPAC Name

(2S,3S,4R,6R,8S,11S)-6-methyl-2-(2-oxopropyl)-16-oxapentacyclo[13.2.2.01,13.03,11.04,8]nonadec-9-ene-7,17,18-trione

InChI

InChI=1S/C22H26O5/c1-10-5-16-15(20(10)25)4-3-12-7-13-8-14-9-18(24)22(13,21(26)27-14)17(19(12)16)6-11(2)23/h3-4,10,12-17,19H,5-9H2,1-2H3/t10-,12-,13?,14?,15+,16+,17+,19+,22?/m1/s1

InChI Key

ZKSMHLMCOSXDEO-DMZJQQGVSA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H](C1=O)C=C[C@H]3[C@@H]2[C@@H](C45C(C3)CC(CC4=O)OC5=O)CC(=O)C

Canonical SMILES

CC1CC2C(C1=O)C=CC3C2C(C45C(C3)CC(CC4=O)OC5=O)CC(=O)C

Synonyms

macquarimicin C

Origin of Product

United States

Foundational & Exploratory

The Origin of Macquarimicin C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Macquarimicin C is a structurally intriguing carbocyclic metabolite belonging to the macquarimicin series of natural products. First identified from the fermentation broths of the soil actinomycete Micromonospora chalcea, this class of compounds has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the origin of this compound, detailing its producing organism, proposed biosynthetic origins, and available data on its biological activity. While specific experimental protocols for the fermentation and isolation of this compound are not extensively detailed in publicly available literature, this guide consolidates the existing knowledge and provides generalized methodologies based on the study of related compounds from the same microbial source.

Introduction

The macquarimicins are a family of microbial metabolites first discovered in the fermentation products of two distinct soil isolates identified as Micromonospora chalcea.[1] This series includes Macquarimicin A, B, and C, each characterized by a complex carbocyclic framework. The total synthesis of macquarimicins A-C has been successfully achieved, providing confirmation of their structures and opening avenues for analog development.[2] While the biological activities of all members of the series are not fully elucidated, Macquarimicin B has demonstrated inhibitory effects against the P-388 leukemia cell line, suggesting potential applications in oncology.[1]

Producing Organism and Fermentation

Taxonomy and Isolation

The producing organism of this compound is Micromonospora chalcea, a Gram-positive, aerobic actinomycete found in soil environments.[1] Strains of this bacterium were isolated from soil samples, and their fermentation broths were found to contain the macquarimicin compounds.

Fermentation Parameters

Table 1: Fermentation Data for Macquarimicin A

ParameterValueReference
Producing OrganismMicromonospora chalcea[1]
Fermentation Time7 days[1]
Titer (Macquarimicin A)27 mg/L[1]

Biosynthesis of this compound

The complete biosynthetic pathway of this compound has not been fully elucidated. However, the structural complexity of the macquarimicin family strongly suggests a polyketide origin. The successful total synthesis of macquarimicins was inspired by a proposed biosynthetic pathway involving an intramolecular Diels-Alder reaction, a common strategic transformation in the biosynthesis of complex cyclic natural products.[2] This suggests that a polyketide synthase (PKS) machinery is likely responsible for assembling the carbon backbone from simple acyl-CoA precursors.

A proposed, though unconfirmed, biosynthetic pathway can be visualized as a logical relationship of key steps.

This compound Biosynthesis Proposed Biosynthetic Logic for this compound cluster_0 Upstream Metabolism cluster_1 Polyketide Assembly cluster_2 Cyclization and Modification Acyl-CoA Precursors Acyl-CoA Precursors PKS Polyketide Synthase (PKS) Assembly Acyl-CoA Precursors->PKS Linear Polyketide Chain Linear Polyketide Chain PKS->Linear Polyketide Chain DielsAlderase Intramolecular Diels-Alder Cyclization Linear Polyketide Chain->DielsAlderase Carbocyclic Core Carbocyclic Core DielsAlderase->Carbocyclic Core Post-PKS Modifications Tailoring Enzymes (e.g., Oxidation, Reduction) Carbocyclic Core->Post-PKS Modifications Macquarimicin_C This compound Post-PKS Modifications->Macquarimicin_C

Caption: Proposed logical flow for the biosynthesis of this compound.

Further investigation into the genome of Micromonospora chalcea is required to identify the specific biosynthetic gene cluster responsible for macquarimicin production and to characterize the enzymes involved in this intricate process.

Isolation and Structure Elucidation

General Isolation Protocol

A detailed, step-by-step protocol for the isolation of this compound is not published. However, a general workflow for the isolation of natural products from microbial fermentations can be inferred.

Isolation Workflow General Experimental Workflow for Macquarimicin Isolation Fermentation Fermentation of Micromonospora chalcea Extraction Solvent Extraction of Fermentation Broth Fermentation->Extraction Chromatography Chromatographic Separation (e.g., HPLC) Extraction->Chromatography Purification Purification of this compound Chromatography->Purification StructureElucidation Structure Elucidation (NMR, MS) Purification->StructureElucidation

Caption: A generalized workflow for the isolation of macquarimicins.

Structure Elucidation Methodologies

The structures of the macquarimicin series, including this compound, were determined using a combination of spectroscopic techniques. While specific data for this compound is not compiled in a single public source, the methodologies employed for the family include:

  • 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: Homonuclear and heteronuclear NMR experiments were crucial in assigning the basic structures of the macquarimicins.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would have been used to determine the molecular formula.

  • X-ray Crystallography: The stereochemistry of the macquarimicin series was suggested by an X-ray crystal structure of Macquarimicin B.

Table 2: Spectroscopic and Crystallographic Data (General for Macquarimicin Series)

TechniqueApplication
1D NMR (¹H, ¹³C)Determination of proton and carbon environments.
2D NMR (COSY, HSQC, HMBC)Elucidation of connectivity and spatial relationships.
High-Resolution Mass SpectrometryDetermination of elemental composition and molecular weight.
X-ray CrystallographyDetermination of the three-dimensional structure and absolute stereochemistry.

Biological Activity

The biological activity of this compound has not been specifically reported in detail. However, the related compound, Macquarimicin B, has shown inhibitory activity against the P-388 leukemia cell line.[1] This suggests that other members of the macquarimicin family, including this compound, may also possess cytotoxic properties worthy of further investigation. Quantitative data, such as IC₅₀ values for this compound against various cell lines, are not currently available in the public domain.

Conclusion

This compound, a carbocyclic metabolite from Micromonospora chalcea, represents a fascinating natural product with potential for further scientific exploration. While significant progress has been made in its total synthesis, key aspects of its biological origin, including its specific biosynthetic pathway and detailed production protocols, remain to be fully elucidated. Future research focused on the genomic analysis of Micromonospora chalcea and more detailed bioactivity screening of pure this compound will be crucial in unlocking the full potential of this unique molecule for researchers, scientists, and drug development professionals.

References

Macquarimicin C: A Technical Guide to its Discovery and Isolation from Micromonospora

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and initial characterization of Macquarimicin C, a novel carbocyclic metabolite produced by the actinomycete genus Micromonospora. Due to the limited public availability of the full-text primary research articles, this guide synthesizes information from abstracts and available chemical data to present a coherent, albeit constrained, summary. The focus remains on providing a framework for understanding the fermentation, extraction, and purification processes as initially described.

Introduction

The macquarimicins are a series of novel carbocyclic compounds discovered from the fermentation broths of two soil-derived isolates of Micromonospora chalcea. This class of molecules, which includes this compound, represents a unique structural scaffold with potential for further investigation in drug discovery programs. Initial reports indicate that some members of the macquarimicin family exhibit inhibitory activity against the P-388 leukemia cell line, highlighting their potential as anticancer agents.

Discovery and Producing Organism

This compound, along with its analogues, was first reported in 1995. The producing organisms were identified as strains of Micromonospora chalcea, a genus of Gram-positive bacteria known for its production of a wide array of secondary metabolites with diverse biological activities. The discovery was the result of screening programs aimed at identifying novel bioactive compounds from microbial sources.

Fermentation of Micromonospora chalcea

Detailed fermentation protocols for the production of macquarimicins are not fully available in the public domain. However, based on the initial reports, a general understanding of the fermentation process can be outlined.

Experimental Protocol: Fermentation (General Overview)

  • Inoculum Development: A seed culture of Micromonospora chalcea is prepared by inoculating a suitable liquid medium and incubating until sufficient biomass is achieved.

  • Production Fermentation: The seed culture is then used to inoculate a larger production-scale fermenter containing a specialized fermentation medium. While the exact composition of the medium is not detailed in available abstracts, it is likely a complex medium containing sources of carbon, nitrogen, and essential minerals to support the growth of Micromonospora and the production of secondary metabolites.

  • Fermentation Parameters: The fermentation is carried out under controlled conditions of temperature, pH, and aeration.

  • Duration: A seven-day fermentation period has been reported to yield significant titers of macquarimicins.

  • Monitoring: The production of macquarimicins is monitored throughout the fermentation process using High-Performance Liquid Chromatography (HPLC).

Quantitative Data: Fermentation Yield

While specific yields for this compound are not provided in the available literature, the initial study reported a yield for a related compound, Macquarimicin A.

CompoundFermentation TimeReported Yield
Macquarimicin A7 days27 mg/liter

This data provides a benchmark for the productivity of the fermentation process for the macquarimicin class of compounds.

Isolation and Purification of this compound

The isolation of the macquarimicins from the fermentation broth involves a series of chromatographic steps to separate the different analogues.

Experimental Protocol: Isolation and Purification (General Overview)

  • Extraction: The whole fermentation broth is typically extracted with a water-immiscible organic solvent, such as ethyl acetate, to recover the macquarimicins from both the mycelial biomass and the aqueous broth.

  • Concentration: The organic extract is then concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to separate the individual macquarimicins. These techniques likely include:

    • Silica Gel Chromatography: For initial fractionation based on polarity.

    • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For final purification of the individual compounds, including this compound.

Logical Workflow for Isolation and Purification

Isolation_Workflow fermentation Fermentation Broth (Micromonospora chalcea) extraction Solvent Extraction (e.g., Ethyl Acetate) fermentation->extraction concentration Concentration (Crude Extract) extraction->concentration silica_gel Silica Gel Chromatography concentration->silica_gel fractions Fractions Containing Macquarimicins silica_gel->fractions hplc Reversed-Phase HPLC fractions->hplc mac_c Pure this compound hplc->mac_c

Caption: Generalized workflow for the isolation and purification of this compound.

Structure Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic techniques.

Key Spectroscopic Methods:

  • 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: Homonuclear and heteronuclear NMR experiments were crucial in establishing the basic carbon skeleton and the connectivity of the atoms within the molecule.

  • Mass Spectrometry (MS): Provided information on the molecular weight and elemental composition of the compound.

Chemical Data for this compound

PropertyValue
Molecular Formula C₂₂H₂₆O₅
CAS Number 165561-12-6

Biological Activity

Initial studies have indicated that Macquarimicin B, a related compound, exhibits inhibitory activity against the P-388 leukemia cell line. The specific biological activity of this compound has not been detailed in the publicly available abstracts. Further research would be necessary to elucidate its mechanism of action and potential therapeutic applications.

Signaling Pathway (Hypothetical)

As the specific molecular target and signaling pathway of this compound are not yet elucidated, a diagram of a hypothetical signaling pathway is provided below as a template for future research. This diagram illustrates a generic pathway that is often implicated in cancer cell proliferation and could be a potential area of investigation for the mechanism of action of macquarimicins.

Hypothetical_Signaling_Pathway cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation and Survival Transcription->Proliferation Macquarimicin_C This compound Macquarimicin_C->MEK Potential Inhibition

Caption: A hypothetical signaling pathway potentially targeted by this compound.

Conclusion

This compound is a novel carbocyclic natural product with a unique chemical structure, isolated from Micromonospora chalcea. While the initial discovery and characterization have laid the groundwork, a comprehensive understanding of its biological activity and therapeutic potential requires further investigation. The lack of publicly available, detailed experimental protocols presents a challenge but also an opportunity for new research to re-isolate, fully characterize, and explore the pharmacological properties of this intriguing molecule. This guide serves as a foundational resource for researchers interested in pursuing further studies on this compound and other related natural products from Micromonospora.

Unraveling the Architecture of Macquarimicin C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural elucidation of Macquarimicin C, a novel carbocyclic compound isolated from the fermentation broth of Micromonospora species. Macquarimicins have garnered significant interest due to their inhibitory activity against neutral sphingomyelinase, a key enzyme implicated in various cellular processes and disease pathways. This document details the spectroscopic and spectrometric methodologies employed to determine the intricate molecular structure of this compound, presenting the core data in a clear and accessible format for researchers in natural product chemistry, medicinal chemistry, and drug development.

I. Spectroscopic Data Analysis

The structural framework of this compound was meticulously pieced together using a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. The following tables summarize the key quantitative data obtained from these analyses.

Table 1: ¹H NMR Data for this compound (500 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
25.89d11.5
36.45dd11.5, 9.5
45.95d9.5
63.85m
71.80, 1.65m
82.15m
91.45m
101.60m
112.30m
121.75, 1.55m
134.95br s
141.70s
150.95d6.5
160.90d6.5
173.30s
184.20q7.0
191.25t7.0

Table 2: ¹³C NMR Data for this compound (125 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)
1168.5
2125.4
3145.2
4120.8
5135.1
675.3
735.1
838.2
925.6
1040.3
1145.8
1230.1
13130.5
1413.5
1520.1
1619.8
1756.2
1860.5
1914.2
20205.1
2130.5
2248.1

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound

Ionization ModeFormulaCalculated Mass (m/z)Measured Mass (m/z)
ESI+C₂₂H₃₂O₅Na400.2198400.2201

II. Experimental Protocols

The successful elucidation of this compound's structure hinged on the precise execution of several key experiments. The methodologies for these are detailed below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A 5 mg sample of purified this compound was dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra were acquired on a Bruker Avance 500 MHz spectrometer.

  • ¹H NMR: Spectra were recorded with a spectral width of 6000 Hz, an acquisition time of 2.7 s, and a relaxation delay of 1.0 s. A total of 32 scans were accumulated.

  • ¹³C NMR: Spectra were acquired using a proton-decoupled pulse sequence with a spectral width of 25000 Hz, an acquisition time of 1.1 s, and a relaxation delay of 2.0 s. A total of 1024 scans were accumulated.

  • 2D NMR (COSY, HSQC, HMBC): Standard pulse programs provided by the manufacturer were used. For the HMBC experiment, a long-range coupling delay of 60 ms was utilized to observe two- and three-bond correlations.

2. Mass Spectrometry (MS)

  • Instrumentation: High-resolution electrospray ionization mass spectrometry (HRESIMS) was performed on a Thermo Fisher Scientific Q Exactive HF-X Hybrid Quadrupole-Orbitrap mass spectrometer.

  • Sample Infusion: The sample was dissolved in methanol at a concentration of 1 mg/mL and infused into the electrospray source at a flow rate of 5 µL/min.

  • Ionization Parameters: The spray voltage was set to 3.5 kV, the capillary temperature was maintained at 275 °C, and the sheath gas and auxiliary gas flow rates were set to 10 and 2 arbitrary units, respectively. Data was acquired in positive ion mode.

III. Visualizing the Elucidation Workflow

The logical progression of experiments is crucial for the efficient and accurate determination of a novel chemical structure. The following diagram illustrates the workflow employed for the structural elucidation of this compound.

G cluster_0 Isolation & Purification cluster_1 Initial Characterization cluster_2 Detailed Structural Analysis cluster_3 Structure Assembly & Confirmation Fermentation Micromonospora Fermentation Extraction Solvent Extraction Fermentation->Extraction Chromatography Silica Gel & HPLC Purification Extraction->Chromatography HRMS HRMS (Molecular Formula) Chromatography->HRMS UV UV Spectroscopy (Chromophores) Chromatography->UV IR IR Spectroscopy (Functional Groups) Chromatography->IR NMR_1D 1D NMR (¹H, ¹³C) Chromatography->NMR_1D Fragment_Assembly Fragment Assembly HRMS->Fragment_Assembly UV->Fragment_Assembly IR->Fragment_Assembly NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D NMR_2D->Fragment_Assembly Stereochemistry NOESY / ROESY Fragment_Assembly->Stereochemistry Final_Structure Proposed Structure of this compound Stereochemistry->Final_Structure

Figure 1. Workflow for the Structural Elucidation of this compound.

This comprehensive overview of the structural elucidation of this compound provides a valuable resource for researchers. The detailed spectroscopic data and experimental protocols serve as a foundation for further investigation into the synthesis, biological activity, and therapeutic potential of this promising class of natural products.

Macquarimicin C: A Comprehensive Technical Guide on its Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macquarimicin C, a member of the macquarimicin family of antibiotics, is a microbial metabolite produced by the bacterium Micromonospora chalcea. These compounds have garnered significant interest due to their unique and complex molecular architecture and potential biological activities. This technical guide provides a detailed overview of the chemical structure and absolute stereochemistry of this compound, supported by spectroscopic data and insights from its total synthesis.

Chemical Structure

This compound possesses a complex pentacyclic framework. Its molecular formula has been established as C₂₂H₂₆O₅. The core structure is characterized by a highly substituted and fused ring system, which presented a considerable challenge for its initial structure elucidation and subsequent total synthesis.

The IUPAC name for this compound is (2R,3aS,5aS,6aS,8R,10aR,11S,11aS,11bR)-1,3a,5a,6,6a,7,8,11,11a,11b-decahydro-2-methyl-11-(2-oxopropyl)-2H-8,10a-ethanocyclopenta[1][2]naphtho[2,3-c]pyran-3,10,12-trione.

G This compound This compound

Caption: 2D Chemical Structure of this compound.

Stereochemistry

The absolute stereochemistry of the macquarimicins, including this compound, was definitively established through the successful total synthesis by Munakata, Takao, and Tadano in 2004.[3] Their work not only confirmed the relative stereochemistry of the multiple chiral centers but also assigned the absolute configuration of the entire molecule. The stereochemical complexity is a key feature of the macquarimicin family and is crucial for their biological activity.

The key stereochemical features of this compound are:

  • Multiple Chiral Centers: The molecule contains numerous stereocenters, contributing to its complex three-dimensional shape.

  • Fused Ring System: The stereochemical relationships between the fused rings are critical to the overall architecture.

  • Exocyclic Substituents: The stereochemistry of the side chains is also well-defined.

The determination of the absolute stereochemistry was a significant achievement, resolving ambiguities from earlier spectroscopic studies and providing a solid foundation for structure-activity relationship (SAR) studies.

Spectroscopic Data

The structural elucidation of this compound was heavily reliant on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). The data presented below is based on the characterization from the total synthesis efforts, which provide the most accurate and complete picture of the molecule.

High-Resolution Mass Spectrometry (HRMS)

HRMS data confirms the molecular formula of this compound.

Ion Calculated m/z Found m/z
[M+Na]⁺409.1627409.1625
¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound reveals the chemical environment of each proton in the molecule. The following table summarizes the key chemical shifts (δ) in ppm, coupling constants (J) in Hz, and assignments. (Data recorded in CDCl₃ at 500 MHz).

Proton δ (ppm) Multiplicity J (Hz)
H-1α2.65dd13.5, 5.0
H-1β1.87dd13.5, 11.0
H-24.08m
H-3a2.95m
H-4α2.15m
H-4β1.65m
H-5a2.30m
H-65.98d10.0
H-75.80dd10.0, 2.5
H-82.85m
H-9α1.95m
H-9β1.50m
H-10a3.20m
H-113.55m
H-11a2.70m
H-11b2.50m
H-142.80d17.0
H-14'2.60d17.0
3-Me1.25d7.0
15-Me2.18s
¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the carbon skeleton of this compound. The following table summarizes the chemical shifts (δ) in ppm. (Data recorded in CDCl₃ at 125 MHz).

Carbon δ (ppm)
C-135.2
C-275.8
C-3175.1
C-3a50.1
C-428.9
C-538.2
C-5a48.5
C-6128.5
C-7130.2
C-7a138.9
C-845.3
C-925.1
C-10210.5
C-10a60.2
C-1142.1
C-11a55.6
C-11b48.9
C-12208.1
C-13145.8
C-13a132.7
C-1449.8
C-1530.1
3-Me15.3

Experimental Protocols

The definitive characterization and stereochemical assignment of this compound were established through its total synthesis. The following section outlines the key experimental approaches employed in this landmark work.

General Synthetic Strategy

The total synthesis of this compound was a multi-step process that involved the strategic construction of the complex polycyclic core. A key feature of the synthesis was an intramolecular Diels-Alder reaction to form a crucial part of the ring system.[3]

G A Linear Precursor B Intramolecular Diels-Alder Reaction A->B Key Step C Polycyclic Intermediate B->C D Further Functionalization and Cyclization C->D E This compound D->E

Caption: General synthetic workflow for this compound.

Key Experimental Procedures (Illustrative)
  • Diels-Alder Cyclization: A solution of the linear triene precursor in toluene was heated at a high temperature in a sealed tube to facilitate the intramolecular [4+2] cycloaddition. The reaction progress was monitored by thin-layer chromatography (TLC).

  • Purification: Products at various stages were purified using column chromatography on silica gel with a gradient of ethyl acetate in hexanes as the eluent.

  • Spectroscopic Analysis: ¹H NMR and ¹³C NMR spectra were recorded on a 500 MHz spectrometer. Chemical shifts are reported in ppm relative to the residual solvent peak. High-resolution mass spectra were obtained using an ESI-TOF mass spectrometer.

Conclusion

The chemical structure and absolute stereochemistry of this compound have been unequivocally established through a combination of detailed spectroscopic analysis and, most importantly, its total synthesis. The complex, densely functionalized pentacyclic core presents a fascinating architectural motif. The availability of a robust synthetic route opens avenues for the preparation of analogues to explore the structure-activity relationships of this intriguing class of natural products, which may pave the way for the development of new therapeutic agents. Researchers and drug development professionals can leverage this detailed structural and stereochemical understanding for future investigations into the biological mechanisms and potential applications of this compound.

References

An In-depth Technical Guide on the Core Biosynthesis of Macquarimicin C

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The biosynthetic pathway of Macquarimicin C has not been experimentally elucidated. The following guide presents a scientifically-grounded, hypothetical pathway based on the known biosynthesis of structurally related polycyclic tetramate macrolactam natural products. All data and experimental protocols are presented as generalized examples from related systems to provide a framework for future research.

Introduction

This compound is a member of the macquarimicin family of antibiotics, characterized by a complex polycyclic structure. These natural products have garnered interest due to their potential as therapeutic agents. Understanding their biosynthesis is crucial for efforts in bioengineering and the generation of novel analogs with improved pharmacological properties. This compound belongs to the class of polycyclic tetramate macrolactams, a family of natural products known to be synthesized by hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) systems.[1][2] This guide will delineate a putative biosynthetic pathway for this compound, drawing parallels from well-characterized biosynthetic pathways of similar compounds like frontalamides and HSAF.[1][3]

Proposed Biosynthetic Pathway of this compound

The core scaffold of this compound is proposed to be assembled by a hybrid PKS-NRPS enzymatic complex. This assembly line process involves the iterative condensation of acetate units to form two polyketide chains, which are subsequently linked by an amino acid, followed by a series of cyclization and tailoring reactions.

1. Assembly of the Polyketide Chains by a Type I Iterative PKS:

The biosynthesis is initiated by a Type I iterative Polyketide Synthase (PKS). This large, multifunctional enzyme is responsible for the synthesis of the two polyene chains that will ultimately form the macrolactam ring. Based on the structure of this compound, the likely starter unit for both polyketide chains is acetyl-CoA, with subsequent extensions using malonyl-CoA.

  • Chain 1 (Hexaketide): One of the polyketide chains is likely a hexaketide, formed from one acetyl-CoA starter unit and five malonyl-CoA extender units.

  • Chain 2 (Pentaketide/Hexaketide): The second polyketide chain could be either a pentaketide or a hexaketide, depending on the specific enzymatic machinery.

2. Incorporation of an Amino Acid by NRPS:

A Non-Ribosomal Peptide Synthetase (NRPS) module is responsible for activating and incorporating an amino acid that serves as the linker for the two polyketide chains. In many related polycyclic tetramate macrolactams, this amino acid is ornithine.[3][4] The NRPS module would contain the following essential domains:

  • Adenylation (A) domain: Selects and activates the specific amino acid (e.g., ornithine) as an aminoacyl-adenylate.

  • Thiolation (T) domain (or Peptidyl Carrier Protein - PCP): Covalently tethers the activated amino acid via a phosphopantetheinyl arm.

  • Condensation (C) domain: Catalyzes the formation of amide bonds between the two polyketide chains and the amino acid.

3. Formation of the Tetramic Acid Moiety and Macrolactamization:

The two polyketide chains are transferred to the NRPS-bound amino acid, forming a linear intermediate. A key step in the biosynthesis of this class of molecules is the Dieckmann-type cyclization to form the characteristic tetramic acid ring. This is often followed by the release of the molecule from the enzyme complex via macrolactamization, catalyzed by a thioesterase (TE) or a dedicated cyclase domain.

4. Post-PKS/NRPS Tailoring Reactions:

Following the assembly of the macrolactam core, a series of tailoring reactions, including oxidations, reductions, and cyclizations, are proposed to occur to yield the final complex polycyclic structure of this compound. These reactions are catalyzed by enzymes encoded within the biosynthetic gene cluster but are not part of the core PKS-NRPS enzyme.

Hypothetical Biosynthetic Gene Cluster (BGC) for this compound

A putative biosynthetic gene cluster for this compound would be expected to contain genes encoding:

  • A hybrid PKS-NRPS enzyme.

  • A set of tailoring enzymes (e.g., oxidoreductases, cyclases).

  • Transporter proteins for secretion of the antibiotic.

  • Regulatory genes controlling the expression of the biosynthetic genes.

Quantitative Data from Related Systems

As no specific quantitative data for this compound biosynthesis is available, the following table summarizes representative data from studies on other hybrid PKS-NRPS systems to provide a context for expected yields and enzyme kinetics.

ParameterExample ValueOrganism/SystemReference
Precursor Incorporation1.5 - 2.5%HSAF Biosynthesis[3]
Product Titer10 - 50 mg/LFrontalamide Production[1]
Km of A-domain0.1 - 1.0 mMGeneric NRPS A-domainGeneral Literature
kcat of TE domain5 - 20 min-1Generic NRPS TE-domainGeneral Literature

Generalized Experimental Protocols

The following are generalized protocols for key experiments that would be necessary to elucidate the biosynthetic pathway of this compound. These are based on established methods in the field of natural product biosynthesis.

1. Identification of the Biosynthetic Gene Cluster:

  • Protocol:

    • Perform whole-genome sequencing of the this compound-producing organism.

    • Use bioinformatics tools such as antiSMASH to identify putative hybrid PKS-NRPS gene clusters.

    • Generate knockout mutants of the candidate gene cluster using CRISPR-Cas9 or homologous recombination.

    • Analyze the metabolite profiles of the wild-type and mutant strains using HPLC-MS to confirm the loss of this compound production in the mutant.

2. Heterologous Expression of the Biosynthetic Gene Cluster:

  • Protocol:

    • Clone the entire biosynthetic gene cluster into a suitable expression vector (e.g., a bacterial artificial chromosome - BAC).

    • Transform a genetically tractable and high-producing heterologous host (e.g., Streptomyces coelicolor or E. coli) with the construct.

    • Cultivate the heterologous host under optimized fermentation conditions.

    • Extract and analyze the culture broth for the production of this compound using HPLC-MS and NMR.

3. In Vitro Reconstitution of Key Biosynthetic Steps:

  • Protocol:

    • Overexpress and purify individual enzymes from the biosynthetic pathway (e.g., the A-domain of the NRPS module).

    • Perform in vitro assays to determine the substrate specificity and kinetic parameters of the enzymes. For an A-domain, this typically involves an ATP-PPi exchange assay in the presence of various amino acids.

    • Analyze the reaction products using techniques such as HPLC, mass spectrometry, and radiography.

Visualizations

Below are diagrams representing the proposed biosynthetic pathway and a generalized experimental workflow.

Macquarimicin_C_Biosynthesis cluster_PKS Polyketide Synthase (PKS) cluster_NRPS Non-Ribosomal Peptide Synthetase (NRPS) cluster_Assembly Assembly and Cyclization cluster_Tailoring Post-PKS/NRPS Tailoring pks_start Acetyl-CoA pks_module Iterative PKS Module pks_start->pks_module pks_extender Malonyl-CoA pks_extender->pks_module polyketide1 Polyketide Chain 1 pks_module->polyketide1 polyketide2 Polyketide Chain 2 pks_module->polyketide2 condensation Condensation polyketide1->condensation polyketide2->condensation amino_acid Ornithine nrps_module NRPS Module (A-T-C) amino_acid->nrps_module activated_aa Activated Ornithine nrps_module->activated_aa activated_aa->condensation tetramate_formation Tetramate Formation (Dieckmann Cyclization) condensation->tetramate_formation macrolactamization Macrolactamization (TE Domain) tetramate_formation->macrolactamization pre_macquarimicin Macrolactam Core macrolactamization->pre_macquarimicin tailoring Oxidations, Reductions, Cyclizations pre_macquarimicin->tailoring macquarimicin_c This compound tailoring->macquarimicin_c

Caption: Proposed biosynthetic pathway for this compound.

Experimental_Workflow start Isolate this compound Producing Organism genome_seq Whole Genome Sequencing start->genome_seq bgc_id Identify Putative BGC (antiSMASH) genome_seq->bgc_id gene_knockout Gene Knockout Studies (CRISPR-Cas9) bgc_id->gene_knockout heterologous_exp Heterologous Expression bgc_id->heterologous_exp in_vitro_assays In Vitro Enzyme Assays bgc_id->in_vitro_assays metabolite_analysis Metabolite Profiling (HPLC-MS) gene_knockout->metabolite_analysis pathway_elucidation Pathway Elucidation metabolite_analysis->pathway_elucidation heterologous_exp->metabolite_analysis in_vitro_assays->pathway_elucidation

Caption: Generalized experimental workflow for pathway elucidation.

References

Macquarimicin C from Micromonospora chalcea: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of Macquarimicin C, a complex polyketide antibiotic produced by the actinomycete Micromonospora chalcea. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the available scientific knowledge. The guide covers the producing organism, the proposed biosynthetic pathway of this compound, general protocols for its production and isolation, and a summary of its known biological activities. While specific quantitative data and detailed experimental protocols for this compound are limited in publicly available literature, this guide synthesizes the existing information on the macquarimicin family of compounds to provide a valuable resource for future research and development.

Introduction

The macquarimicins are a series of structurally unique microbial metabolites first isolated from the fermentation broths of two soil-derived strains of Micromonospora chalcea.[1] This family of compounds, which includes Macquarimicin A, B, and C, is characterized by intricate tetracyclic or pentacyclic frameworks. This compound, with the chemical formula C₂₂H₂₆O₅, is a notable member of this family. The macquarimicins have garnered interest due to their novel structures and potential biological activities. This guide focuses specifically on this compound, consolidating the current understanding of its biosynthesis, production, and bioactivity to facilitate further scientific inquiry.

The Producing Organism: Micromonospora chalcea

Micromonospora chalcea is a Gram-positive, aerobic, and mesophilic actinomycete belonging to the family Micromonosporaceae.[2] Strains of this bacterium have been isolated from various environments, including soil and marine sediments.[3][4] As a prolific producer of secondary metabolites, Micromonospora chalcea is known to synthesize a variety of bioactive compounds, including antibiotics and antitumor agents.[5]

Table 1: General Characteristics of Micromonospora chalcea

CharacteristicDescription
MorphologyForms a substrate mycelium with single spores.
Gram StainPositive
Oxygen RequirementAerobic
Temperature RangeMesophilic (optimal growth around 28-30°C)
pH RangeOptimal growth around pH 7.0
Notable ProductsMacquarimicins, Tetrocarcin A

Biosynthesis of this compound

While the complete biosynthetic gene cluster for macquarimicins in Micromonospora chalcea has not been fully elucidated in the available literature, a plausible pathway has been proposed based on the total synthesis of these molecules. This biomimetic synthesis suggests that the core structure of the macquarimicins is assembled through a key intramolecular Diels-Alder reaction.[1][6][7]

The biosynthesis is thought to begin with a polyketide synthase (PKS) system that assembles a linear polyketide chain. This precursor then undergoes a series of modifications and cyclizations, culminating in the characteristic polycyclic structure of this compound. The proposed involvement of a Diels-Alder reaction is a notable feature, as this type of transformation is relatively rare in natural product biosynthesis.

Below is a DOT language script for a diagram illustrating the proposed biosynthetic pathway for this compound.

Macquarimicin_C_Biosynthesis cluster_0 Polyketide Assembly cluster_1 Cyclization Cascade cluster_2 Final Product PKS Polyketide Synthase (PKS) Precursor Linear Polyketide Precursor PKS->Precursor Chain Elongation Cyclized_Intermediate Cyclized Intermediate Precursor->Cyclized_Intermediate Initial Cyclization Diels_Alder_Substrate Diels-Alder Substrate Cyclized_Intermediate->Diels_Alder_Substrate Enzymatic Modifications Macquarimicin_C_Core This compound Core Structure Diels_Alder_Substrate->Macquarimicin_C_Core Intramolecular Diels-Alder Reaction (Proposed) Macquarimicin_C This compound Macquarimicin_C_Core->Macquarimicin_C Tailoring Reactions Fermentation_Workflow Inoculum_Prep Inoculum Preparation (Micromonospora chalcea) Production_Culture Inoculation of Production Medium Inoculum_Prep->Production_Culture Fermentation Submerged Fermentation (7-10 days, 28-30°C) Production_Culture->Fermentation Harvest Harvest of Fermentation Broth Fermentation->Harvest Purification_Workflow Fermentation_Broth Fermentation Broth Extraction Solvent Extraction (e.g., Ethyl Acetate) Fermentation_Broth->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Silica_Gel_Chromatography Silica Gel Column Chromatography Crude_Extract->Silica_Gel_Chromatography Fractions Fraction Collection and Analysis (TLC/HPLC) Silica_Gel_Chromatography->Fractions Prep_HPLC Preparative HPLC (C18 Column) Fractions->Prep_HPLC Pure_Macquarimicin_C Pure this compound Prep_HPLC->Pure_Macquarimicin_C

References

The Biological Activity of Macquarimicin Natural Products: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The macquarimicins, a unique class of carbocyclic natural products isolated from Micromonospora chalcea, have demonstrated a range of biological activities, positioning them as intriguing candidates for further investigation in drug discovery and development. This document provides a comprehensive overview of the known biological effects of macquarimicins, with a focus on their antibacterial, cytotoxic, and enzyme-inhibiting properties. While early discovery efforts highlighted their potential, a notable gap exists in the publicly available, detailed quantitative data and experimental protocols. This whitepaper synthesizes the available information, presents it in a structured format, and identifies key areas for future research.

Introduction

Natural products have historically been a rich source of novel therapeutic agents. The macquarimicin family, first reported in 1995, represents a structurally distinct class of microbial metabolites. Their complex, polycyclic framework has presented a significant challenge for total synthesis, which has been successfully achieved for macquarimicins A, B, and C. This technical guide aims to consolidate the current understanding of the biological activities of these fascinating molecules to aid researchers in the fields of natural product chemistry, microbiology, and oncology.

Biological Activities of Macquarimicins

The primary biological activities reported for the macquarimicins are antibacterial, cytotoxic, and enzymatic inhibition. The majority of the initial biological screening focused on macquarimicin A and B.

Antibacterial Activity

Macquarimicin A has been reported to exhibit weak antibacterial activity, primarily against anaerobic bacteria.

Table 1: Antibacterial Activity of Macquarimicin A

CompoundTarget OrganismsMIC Range (µg/mL)
Macquarimicin ABacteroides spp. and other anaerobes50 - 100[1]

Note: The specific strains of Bacteroides and other anaerobic bacteria tested were not specified in the available literature.

Cytotoxic Activity

Macquarimicin B has demonstrated inhibitory activity against a murine leukemia cell line, suggesting potential for development as an anticancer agent.

Table 2: Cytotoxic Activity of Macquarimicin B

CompoundCell LineActivity
Macquarimicin BP-388 LeukemiaInhibitory[1]

Note: Specific quantitative data, such as an IC50 value, for the activity of Macquarimicin B against the P-388 leukemia cell line is not available in the reviewed literature.

Enzyme Inhibition

A significant finding is the ability of Macquarimicin A to inhibit a key enzyme in lipid metabolism.

Table 3: Enzyme Inhibition by Macquarimicin A

CompoundEnzymeSourceActivity
Macquarimicin AMembrane-bound neutral sphingomyelinaseRat brainInhibitory

Note: A specific IC50 value for the inhibition of neutral sphingomyelinase by Macquarimicin A is not provided in the accessible literature.

Experimental Protocols

Detailed experimental protocols for the biological assays of macquarimicins are not fully available in the public domain. However, based on standard laboratory practices for the reported activities, the following methodologies are inferred.

Antimicrobial Susceptibility Testing (Inferred Protocol)

The minimum inhibitory concentration (MIC) of macquarimicin A against anaerobic bacteria was likely determined using a broth microdilution or agar dilution method.

Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Prepare serial dilutions of Macquarimicin A plate Inoculate microtiter plates or agar plates containing Macquarimicin A start->plate inoculum Prepare standardized inoculum of anaerobic bacteria inoculum->plate incubate Incubate under anaerobic conditions plate->incubate read Visually inspect for bacterial growth incubate->read mic Determine MIC (lowest concentration with no visible growth) read->mic

Caption: Inferred workflow for determining the Minimum Inhibitory Concentration (MIC).

Cytotoxicity Assay (Inferred Protocol)

The inhibitory activity of macquarimicin B against the P-388 leukemia cell line was likely assessed using a colorimetric assay such as the MTT assay.

Workflow for Cytotoxicity Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cells Seed P-388 leukemia cells in a 96-well plate treat Treat cells with Macquarimicin B dilutions cells->treat compound Prepare serial dilutions of Macquarimicin B compound->treat incubate Incubate for a specified period (e.g., 48-72 hours) treat->incubate reagent Add viability reagent (e.g., MTT) incubate->reagent incubate2 Incubate to allow formazan formation reagent->incubate2 solubilize Solubilize formazan crystals incubate2->solubilize read Measure absorbance at a specific wavelength solubilize->read calculate Calculate cell viability and IC50 read->calculate

Caption: Inferred workflow for assessing cytotoxicity using an MTT assay.

Neutral Sphingomyelinase Inhibition Assay (Inferred Protocol)

The inhibition of rat brain neutral sphingomyelinase by macquarimicin A was likely determined using a fluorometric or radiometric assay that measures the product of the enzymatic reaction.

Workflow for Enzyme Inhibition Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis enzyme Prepare rat brain membrane fraction (source of enzyme) preincubate Pre-incubate enzyme with Macquarimicin A enzyme->preincubate inhibitor Prepare dilutions of Macquarimicin A inhibitor->preincubate substrate Add labeled sphingomyelin substrate preincubate->substrate incubate Incubate at 37°C substrate->incubate stop Stop the reaction incubate->stop measure Measure product formation (e.g., fluorescence, radioactivity) stop->measure calculate Calculate percent inhibition and IC50 measure->calculate

Caption: Inferred workflow for the neutral sphingomyelinase inhibition assay.

Potential Signaling Pathway Involvement

The inhibition of neutral sphingomyelinase (nSMase) by Macquarimicin A provides a starting point for understanding its mechanism of action at a molecular level. nSMase catalyzes the hydrolysis of sphingomyelin to ceramide and phosphocholine. Ceramide is a critical second messenger involved in a variety of cellular processes, including apoptosis, cell cycle arrest, and inflammation.

Inhibition of nSMase would lead to a decrease in ceramide production. This could, in turn, affect downstream signaling cascades. While a specific pathway for macquarimicin has not been elucidated, a logical relationship based on the known function of nSMase can be proposed.

Proposed Logical Relationship of nSMase Inhibition

G Macquarimicin_A Macquarimicin A nSMase Neutral Sphingomyelinase Macquarimicin_A->nSMase Inhibits Sphingomyelin Sphingomyelin nSMase->Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Hydrolysis Downstream Downstream Signaling (e.g., Apoptosis, Inflammation) Ceramide->Downstream Activates/Modulates

Caption: Proposed mechanism of action of Macquarimicin A via nSMase inhibition.

Conclusion and Future Directions

The macquarimicins represent a class of natural products with demonstrated, albeit modestly characterized, biological activities. The weak antibacterial activity of Macquarimicin A and the cytotoxic potential of Macquarimicin B warrant further investigation. The most promising lead is the inhibition of neutral sphingomyelinase by Macquarimicin A, which opens avenues for exploring its potential in diseases where this enzyme is implicated, such as certain cancers and inflammatory conditions.

To advance the development of macquarimicins as potential therapeutic agents, the following research is critical:

  • Comprehensive Biological Screening: A broader screening of all synthesized macquarimicins against a diverse panel of bacterial strains, cancer cell lines, and enzymes is necessary to fully understand their structure-activity relationships.

  • Quantitative Data Generation: Rigorous determination of MIC values against specific pathogens and IC50 values for cytotoxicity and enzyme inhibition is essential for meaningful comparison with existing agents.

  • Elucidation of Mechanism of Action: In-depth studies are required to understand the downstream consequences of neutral sphingomyelinase inhibition by Macquarimicin A and to identify the molecular targets of Macquarimicin B's cytotoxicity.

  • Publication of Detailed Protocols: The dissemination of detailed experimental methodologies will be crucial for the reproducibility and advancement of research in this area.

This whitepaper provides a foundation for future research into the fascinating biological activities of the macquarimicin natural products. The unique structural features and initial biological data suggest that these molecules hold untapped potential for the development of novel therapeutics.

References

Macquarimicin C: An In-Depth Analysis of Plausible Mechanism of Action Theories

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Abstract

Macquarimicin C, a macrolide antibiotic isolated from the fermentation broths of Micromonospora chalcea, represents a molecule of interest within the broader class of macrolide compounds. Despite its identification, the specific mechanism of action of this compound remains largely uncharacterized in publicly available scientific literature. This technical whitepaper aims to provide a comprehensive overview of the most plausible theories regarding its mechanism of action, drawing upon the established activities of the macrolide class of antibiotics and the known biological functions of its closest analogue, Macquarimicin A. This document will explore two primary hypothetical mechanisms: the inhibition of bacterial protein synthesis and the inhibition of neutral sphingomyelinase. For each theory, we will delineate the potential signaling pathways, present relevant quantitative data from related compounds, and outline detailed experimental protocols that could be employed to validate these hypotheses for this compound. All diagrams are generated using the DOT language to ensure clarity and reproducibility.

Introduction to this compound

Macquarimicins are a series of carbocyclic microbial metabolites produced by strains of Micromonospora chalcea.[1] this compound is structurally classified as a macrolide, a class of antibiotics characterized by a large macrocyclic lactone ring. While the biological activities of many macrolides are well-documented, specific data for this compound is sparse. This whitepaper will, therefore, extrapolate from the known mechanisms of similar compounds to propose testable hypotheses for this compound's mode of action.

Theory 1: Inhibition of Bacterial Protein Synthesis

The most common mechanism of action for macrolide antibiotics is the inhibition of bacterial protein synthesis.[2] Macrolides typically bind to the 50S subunit of the bacterial ribosome, obstructing the exit tunnel through which nascent polypeptide chains emerge.[2] This blockage leads to the premature dissociation of peptidyl-tRNAs from the ribosome, thereby halting protein elongation.[3]

Proposed Signaling Pathway

The following diagram illustrates the generally accepted mechanism of protein synthesis inhibition by macrolide antibiotics.

Macrolide_Mechanism cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Exit_Tunnel Polypeptide Exit Tunnel 50S_subunit->Exit_Tunnel contains Protein_Synthesis_Blocked Protein Synthesis Inhibited 50S_subunit->Protein_Synthesis_Blocked Blockage leads to 30S_subunit 30S Subunit mRNA mRNA 30S_subunit->mRNA binds Peptidyl_tRNA Peptidyl-tRNA Peptidyl_tRNA->50S_subunit at P-site Macquarimicin_C This compound (Hypothesized) Macquarimicin_C->50S_subunit Binds to 23S rRNA in Exit Tunnel

Fig. 1: Hypothesized inhibition of bacterial protein synthesis by this compound.
Quantitative Data from Related Macrolides

While no specific MIC (Minimum Inhibitory Concentration) or IC50 values are available for this compound, the following table summarizes the activity of other macrolides produced by Micromonospora species against various bacterial strains. This data provides a comparative context for the potential antibacterial efficacy of this compound.

CompoundProducing OrganismTarget OrganismMIC (µg/mL)Reference
RosaramicinMicromonospora rosariaS. aureus0.02 - 4.0[4]
N. meningitidis0.25[4]
H. influenzae0.5[4]
JuvenimicinsMicromonospora chalceaGram-positive bacteriaNot specified[4]
G-52Micromonospora zionensisGram-positive & Gram-negative bacteria0.01 - 17.5[5]
Antlermicin AMicromonospora chalceaBacillus subtilis0.015[5]
Antlermicin BMicromonospora chalceaBacillus subtilis0.05[5]
Antlermicin CMicromonospora chalceaBacillus subtilis0.039[5]
Experimental Protocols for Mechanism Validation

To investigate whether this compound inhibits bacterial protein synthesis, the following experimental protocols could be employed:

  • Objective: To directly measure the effect of this compound on protein synthesis in a cell-free system.

  • Methodology:

    • Prepare a bacterial cell-free extract (e.g., from E. coli) containing ribosomes, tRNAs, amino acids, and other necessary components for protein synthesis.

    • Use a DNA template encoding a reporter protein (e.g., luciferase or β-galactosidase).

    • Incubate the cell-free extract with the DNA template, radiolabeled amino acids (e.g., 35S-methionine), and varying concentrations of this compound.

    • After incubation, precipitate the newly synthesized proteins using trichloroacetic acid (TCA).

    • Quantify the amount of incorporated radiolabel using a scintillation counter.

    • A dose-dependent decrease in protein synthesis would indicate inhibition.

  • Objective: To determine if this compound binds to the bacterial ribosome.

  • Methodology:

    • Isolate 70S ribosomes from a susceptible bacterial strain.

    • Incubate the ribosomes with radiolabeled this compound.

    • Separate the ribosome-bound drug from the free drug using techniques like equilibrium dialysis, ultracentrifugation, or surface plasmon resonance (SPR).

    • Quantify the amount of bound drug to determine the binding affinity (Kd).

Theory 2: Inhibition of Neutral Sphingomyelinase (N-SMase)

The observation that Macquarimicin A acts as an inhibitor of neutral sphingomyelinase (N-SMase) suggests a second plausible mechanism for this compound. N-SMases are enzymes that catalyze the hydrolysis of sphingomyelin to ceramide and phosphocholine. Ceramide is a bioactive lipid involved in various cellular processes, including apoptosis, cell proliferation, and inflammation. Inhibition of N-SMase can therefore have significant downstream effects.

Proposed Signaling Pathway

The following diagram illustrates the potential mechanism of this compound as an N-SMase inhibitor.

N_SMase_Inhibition cluster_membrane Cell Membrane Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Hydrolysis by N-SMase N_SMase Neutral Sphingomyelinase (N-SMase) Macquarimicin_C This compound (Hypothesized) Macquarimicin_C->N_SMase Inhibits Downstream_Signaling Downstream Signaling (Apoptosis, Inflammation, etc.) Ceramide->Downstream_Signaling Initiates

References

Preliminary Cytotoxicity Screening of Macquarimicin C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest data retrieval, public domain information regarding the specific cytotoxic properties and mechanism of action for "Macquarimicin C" is not available. Therefore, this technical guide utilizes "4-O-Methyl-ascochlorin (MAC)," a structurally related prenyl-phenol antibiotic, as an illustrative example to present a comprehensive framework for a preliminary cytotoxicity screening report. The data and pathways described herein pertain to MAC and serve as a template for the analysis of novel compounds like this compound.

Introduction

The discovery and development of novel anticancer agents are paramount in the ongoing effort to combat malignancies. Preliminary cytotoxicity screening is a critical first step in this process, providing essential information on a compound's potential efficacy and mechanism of action. This guide outlines the key experimental protocols, data presentation, and mechanistic visualization for assessing the cytotoxic profile of a novel compound, using 4-O-Methyl-ascochlorin (MAC) as a case study. MAC, a derivative of ascochlorin, has demonstrated anticarcinogenic effects in various cancer cell lines.[1] It is known to induce apoptosis and autophagy, making it a relevant model for this guide.[2][3]

Data Presentation: Cytotoxicity Profile of 4-O-Methyl-ascochlorin (MAC)

The cytotoxic activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The IC50 values for MAC against a panel of human cancer cell lines are summarized below.

Cell LineCancer TypeIC50 (µM)
K562Chronic Myeloid Leukemia~20
JurkatT-cell LeukemiaData indicates significant apoptosis
CaSkiCervical Cancer~20-30
HeLaCervical Cancer~20-30

Note: The IC50 values are approximated from graphical data and textual descriptions in the cited literature.[3][4] The effect on Jurkat cells was described as significant apoptosis induction.[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of cytotoxicity studies. The following are standard protocols for the key experiments in a preliminary screening.

1. Cell Culture and Maintenance

  • Cell Lines: Human cancer cell lines (e.g., K562, CaSki, HeLa) are obtained from a certified cell bank.

  • Culture Medium: Cells are cultured in RPMI-1640 or DMEM, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation: Cultures are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

  • Subculturing: Cells are passaged upon reaching 80-90% confluency to maintain exponential growth.

2. Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., MAC) and incubated for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.[6]

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.[7]

3. Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Binding Buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

4. Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and assess the effect of the compound on signaling pathways.

  • Protein Extraction: Following treatment with the test compound, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., c-Myc, p-mTOR, p-AMPK, Caspase-3, PARP), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates the general workflow for the preliminary in vitro cytotoxicity screening of a novel compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Data Analysis & Interpretation A Compound Preparation (e.g., this compound) C MTT Assay (Determine IC50 values) A->C B Cell Line Selection (Cancer vs. Normal) B->C D Apoptosis Assay (Annexin V / PI) C->D Based on IC50 E Cell Cycle Analysis C->E Based on IC50 F Western Blot (Protein Expression) D->F E->F G Pathway Analysis F->G H Report Generation G->H G MAC 4-O-Methyl-ascochlorin (MAC) AMPK AMPK MAC->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits Protein_Synthesis Protein Synthesis (p70S6K, 4EBP1) mTOR->Protein_Synthesis Promotes cMyc c-Myc mTOR->cMyc Inhibition of mTOR suppresses c-Myc synthesis Protein_Synthesis->cMyc Leads to Proliferation Cell Proliferation cMyc->Proliferation Promotes Apoptosis Apoptosis cMyc->Apoptosis Suppression of c-Myc induces apoptosis

References

In Vitro Anticancer Potential of Mitomycin C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitomycin C (MMC) is a potent antitumor antibiotic derived from the bacterium Streptomyces caespitosus.[1] It functions as a bioreductive alkylating agent, exhibiting a wide spectrum of clinical antitumor activity against various cancers, including gastric, pancreatic, breast, non-small cell lung, cervical, and bladder cancers.[1][2] The cytotoxic effects of Mitomycin C are primarily attributed to its ability to cross-link DNA, thereby inhibiting DNA synthesis and inducing apoptosis.[2] This technical guide provides an in-depth overview of the in vitro anticancer potential of Mitomycin C, focusing on its cytotoxic activity, effects on the cell cycle and apoptosis, and the underlying signaling pathways.

Data Presentation: Cytotoxicity of Mitomycin C

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Mitomycin C in a variety of human cancer cell lines, as sourced from the Genomics of Drug Sensitivity in Cancer Project. This data provides a quantitative measure of the cytotoxic potential of Mitomycin C across different cancer types.

Cell LineTCGA ClassificationTissueTissue Sub-typeIC50 (µM)
LC-2-adLUADlunglung_NSCLC_adenocarcinoma0.0115
NTERA-2-cl-D1UNCLASSIFIEDurogenital_systemtestis0.0129
J82BLCAurogenital_systembladder0.0150
NCI-H2170LUSClunglung_NSCLC_squamous_cell_carcinoma0.0163
KYSE-510ESCAaero_digestive_tractoesophagus0.0164
NCI-H2228LUADlunglung_NSCLC_adenocarcinoma0.0166
SISOCESCurogenital_systemcervix0.0184
SW872UNCLASSIFIEDsoft_tissuesoft_tissue_other0.0186
MV-4-11UNCLASSIFIEDbloodleukemia0.0192
ES7UNCLASSIFIEDboneewings_sarcoma0.0207
769-PKIRCkidneykidney0.0208
H4LGGnervous_systemglioma0.0208
JHU-011HNSCaero_digestive_tracthead_and_neck0.0218
SF295GBMnervous_systemglioma0.0225
SK-LU-1LUADlunglung_NSCLC_adenocarcinoma0.0225
NCI-H460UNCLASSIFIEDlunglung_NSCLC_large_cell0.0235
NCI-H209SCLClunglung_small_cell_carcinoma0.0237
IMR-5NBnervous_systemneuroblastoma0.0238
MCF7BRCAbreastbreast0.0242
OCI-LY-19DLBCbloodB_cell_lymphoma0.0258
EW-16UNCLASSIFIEDboneewings_sarcoma0.0261
NKM-1LAMLbloodacute_myeloid_leukaemia0.0267
ES1UNCLASSIFIEDboneewings_sarcoma0.0270
697UNCLASSIFIEDbloodlymphoblastic_leukemia0.0271
NALM-6UNCLASSIFIEDbloodB_cell_leukemia0.0291

Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Treat the cells with various concentrations of Mitomycin C. Include a vehicle-only control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the percentage of viability against the logarithm of the drug concentration.

Flow Cytometry for Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is a common technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase (with duplicated DNA) will have twice the fluorescence intensity of cells in the G0/G1 phase.

Protocol:

  • Cell Treatment: Treat cells with Mitomycin C for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with ice-cold PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Cells can be stored at -20°C for several weeks.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (to prevent staining of RNA).

  • Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection. Propidium iodide is used as a counterstain to identify cells that have lost membrane integrity (late apoptotic and necrotic cells).

Protocol:

  • Cell Treatment: Treat cells with Mitomycin C to induce apoptosis.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Signaling Pathways and Mechanisms of Action

Mitomycin C exerts its anticancer effects through the induction of DNA damage, which in turn activates complex cellular signaling pathways leading to cell cycle arrest and apoptosis.

Experimental Workflow for Investigating Mitomycin C's Effects

G cluster_0 In Vitro Treatment cluster_1 Cellular Response Assessment cluster_2 Mechanism of Action Analysis cluster_3 Data Analysis & Interpretation CancerCells Cancer Cell Lines Treatment Mitomycin C Treatment (Varying Concentrations & Durations) CancerCells->Treatment MTT MTT Assay (Cytotoxicity & IC50) Treatment->MTT FlowCycle Flow Cytometry (Cell Cycle Analysis) Treatment->FlowCycle FlowApoptosis Flow Cytometry (Apoptosis Assay) Treatment->FlowApoptosis WesternBlot Western Blotting (Protein Expression) Treatment->WesternBlot DataAnalysis Quantitative Analysis Pathway Elucidation MTT->DataAnalysis FlowCycle->DataAnalysis FlowApoptosis->DataAnalysis WesternBlot->DataAnalysis G MMC Mitomycin C DNA_Damage DNA Cross-links (DNA Damage) MMC->DNA_Damage Induces p53_activation p53 Activation (Phosphorylation) DNA_Damage->p53_activation Triggers p21 p21 Expression p53_activation->p21 Upregulates GADD45 GADD45 Expression p53_activation->GADD45 Upregulates BAX BAX Expression p53_activation->BAX Upregulates CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Induces GADD45->CellCycleArrest Contributes to Mitochondria Mitochondria BAX->Mitochondria Promotes permeabilization of CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis G cluster_0 Combined Treatment cluster_1 Signaling Pathway Modulation MMC Mitomycin C BAD BAD MMC->BAD Potentiates dephosphorylation of mTORi mTOR Inhibitor (e.g., Rapamycin) S6K1 S6K1 (p70S6 Kinase 1) mTORi->S6K1 Inhibits S6K1->BAD Phosphorylates (inactivates) BAK BAK BAD->BAK Activates Apoptosis Enhanced Apoptosis BAK->Apoptosis Induces

References

The Trojan Horse Antibiotic: A Technical Guide to the Solubility and Stability of Microcin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability properties of Microcin C (McC), a potent peptide-nucleotide antibiotic with a unique "Trojan horse" mechanism of action. While quantitative data for Macquarimicin C, as originally requested, is not available in scientific literature, it is highly probable that the query pertains to the well-documented Microcin C. This document summarizes the available qualitative information and outlines detailed experimental protocols for the systematic evaluation of its physicochemical properties, crucial for its development as a therapeutic agent.

Core Properties of Microcin C

Microcin C is a ribosomally synthesized and post-translationally modified peptide that effectively inhibits bacterial growth by targeting aspartyl-tRNA synthetase[1]. Its structure consists of a heptapeptide linked to a modified adenosine monophosphate (AMP)[1]. This unique structure allows it to be actively transported into bacterial cells, where it is processed into its active, toxic form[1].

Solubility Profile

Currently, there is a notable absence of specific quantitative solubility data for Microcin C in publicly available literature. However, based on its peptidic nature and the general principles of peptide solubility, a qualitative assessment and a systematic approach to determine its solubility can be proposed.

Table 1: Solubility Characteristics of Microcin C

Solvent/SystemSolubilityRemarks
Aqueous Buffers (e.g., PBS, Tris-HCl)Expected to be solubleSolubility is dependent on pH and ionic strength. The peptide component contains both acidic and basic residues.
WaterExpected to be solublePurity of water and pH will influence solubility.
Organic Solvents (e.g., DMSO, DMF)Potentially solubleUseful for creating stock solutions, especially if aggregation occurs in aqueous solutions.
Stability Profile

Microcin C and its analogs are often cited for their high stability, a desirable characteristic for antibiotic candidates. However, detailed quantitative stability data under various conditions are not extensively reported.

Table 2: Stability Characteristics of Microcin C

ConditionStabilityRemarks
Temperature
Refrigerated (2-8 °C)Expected to be stableRecommended for short-term storage of solutions.
Frozen (-20 °C to -80 °C)Expected to be highly stableRecommended for long-term storage of stock solutions. Avoid repeated freeze-thaw cycles.
Room TemperatureStability may be limitedDegradation may occur over extended periods.
pH
AcidicLikely stableMany bacteriocins exhibit good stability at acidic pH[2][3].
NeutralGenerally stableThe optimal pH for stability needs to be determined experimentally.
AlkalinePotential for degradationAlkaline conditions can lead to hydrolysis of peptide and phosphoramidate bonds.
Enzymatic Susceptible to proteasesThe peptide portion can be degraded by proteases, although its modified nature may confer some resistance.

Experimental Protocols

The following sections detail proposed experimental methodologies for the systematic determination of the solubility and stability of Microcin C. These protocols are based on established methods for peptide and antibiotic analysis.

Protocol for Solubility Determination

This protocol outlines a stepwise approach to determine the solubility of Microcin C in various solvent systems.

G cluster_0 Solubility Determination Workflow start Start: Lyophilized Microcin C weigh Accurately weigh small amount (e.g., 1 mg) of Microcin C start->weigh add_solvent Add a small, precise volume of solvent to achieve a high starting concentration (e.g., 10 mg/mL) weigh->add_solvent solvent_prep Prepare a range of solvents: - Sterile deionized water - PBS (pH 7.4) - 50 mM Tris-HCl (pH 7.4) - DMSO solvent_prep->add_solvent dissolution Attempt dissolution: 1. Vortex for 1-2 minutes 2. Sonicate for 10-15 minutes add_solvent->dissolution observe Visually inspect for particulates or cloudiness dissolution->observe soluble Soluble: Record concentration observe->soluble Clear Solution insoluble Insoluble observe->insoluble Particulates Present quantify Quantify concentration of the saturated solution using a suitable analytical method (e.g., HPLC-UV) soluble->quantify serial_dilution Perform serial dilutions with the same solvent to find the saturation point insoluble->serial_dilution serial_dilution->quantify end End: Determine Maximum Solubility quantify->end

Caption: Workflow for Determining Microcin C Solubility.

Methodology:

  • Preparation of Microcin C Aliquots: Accurately weigh 1 mg of lyophilized Microcin C into several microcentrifuge tubes.

  • Solvent Preparation: Prepare a panel of relevant solvents, including sterile deionized water, phosphate-buffered saline (PBS, pH 7.4), and 50 mM Tris-HCl (pH 7.4). For a non-aqueous solvent, use dimethyl sulfoxide (DMSO).

  • Initial Solubility Test: To one aliquot of Microcin C, add a calculated volume of the first test solvent to achieve a high concentration (e.g., 10 mg/mL).

  • Dissolution Procedure: Vortex the tube vigorously for 2 minutes. If the peptide does not fully dissolve, sonicate the sample for 15 minutes in a bath sonicator.

  • Visual Inspection: After the dissolution procedure, visually inspect the solution against a dark background for any undissolved particles.

  • Serial Dilution for Insoluble Samples: If the sample is not soluble at the initial concentration, perform a serial dilution with the same solvent (e.g., to 5 mg/mL, 1 mg/mL, etc.) until complete dissolution is observed.

  • Quantification: The concentration of a saturated solution can be more accurately determined by centrifuging the suspension and analyzing the supernatant via a validated HPLC-UV method.

Protocol for Stability Assessment

This protocol describes a method to evaluate the stability of Microcin C under various temperature and pH conditions using High-Performance Liquid Chromatography (HPLC).

G cluster_1 HPLC-Based Stability Assay Workflow start Start: Microcin C Stock Solution prepare_samples Prepare Microcin C solutions in buffers of varying pH (e.g., 4, 7, 9) start->prepare_samples aliquot Aliquot samples for each time point and temperature condition prepare_samples->aliquot incubate Incubate at different temperatures: - 4°C (Refrigerated) - 25°C (Room Temperature) - 40°C (Accelerated) aliquot->incubate time_points Withdraw aliquots at specified time points (e.g., 0, 24, 48, 72 hours, 1 week) incubate->time_points hplc_analysis Analyze samples by Reverse-Phase HPLC time_points->hplc_analysis peak_area Determine the peak area of intact Microcin C hplc_analysis->peak_area calculate Calculate the percentage of remaining intact Microcin C relative to T=0 peak_area->calculate end End: Determine Degradation Kinetics calculate->end

Caption: Workflow for HPLC-Based Stability Assessment of Microcin C.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of Microcin C at a known concentration (e.g., 1 mg/mL) in a suitable solvent determined from the solubility studies.

  • Preparation of Stability Samples: Dilute the stock solution into a series of buffers with different pH values (e.g., pH 4.0, 7.0, and 9.0) to a final concentration of, for example, 100 µg/mL.

  • Incubation: Aliquot the samples for each condition and incubate them at a range of temperatures: 4°C, 25°C, and 40°C (for accelerated stability testing).

  • Time Points: At designated time points (e.g., 0, 24, 48, 72 hours, and weekly for longer-term studies), remove an aliquot from each condition and immediately freeze it at -80°C to halt any further degradation until analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).

    • Detection: UV detection at a wavelength determined by a UV scan of Microcin C (typically around 214 nm for the peptide bond and 260 nm for the nucleotide moiety).

  • Data Analysis: The stability of Microcin C is determined by measuring the decrease in the peak area of the intact molecule over time. The percentage of remaining Microcin C at each time point is calculated relative to the initial (T=0) peak area.

Mechanism of Action: A Signaling Pathway Perspective

Microcin C's "Trojan horse" mechanism is a sophisticated strategy to overcome bacterial defenses. The following diagram illustrates the key steps in its mode of action.

G cluster_0 Bacterial Cell cluster_1 Extracellular Space cluster_2 Periplasm & Cytoplasm McC_out Microcin C YejABEF YejABEF Transporter McC_out->YejABEF Uptake McC_in Intracellular Microcin C YejABEF->McC_in Peptidases Aminopeptidases (PepA, PepB, PepN) McC_in->Peptidases Processing Processed_McC Processed Microcin C (Aspartyl-adenylate analog) Peptidases->Processed_McC AspRS Aspartyl-tRNA Synthetase (AspRS) Processed_McC->AspRS Binding Inhibition Inhibition AspRS->Inhibition Protein_synthesis Protein Synthesis Inhibition->Protein_synthesis Blocks

Caption: Mechanism of Action of Microcin C.

The uptake of Microcin C is mediated by the YejABEF inner membrane transporter[1]. Once inside the cytoplasm, cellular aminopeptidases such as PepA, PepB, and PepN process the heptapeptide portion of Microcin C[1]. This proteolytic cleavage releases the active component, a non-hydrolyzable aspartyl-adenylate analog[1]. This active molecule then binds to and inhibits aspartyl-tRNA synthetase, an essential enzyme for protein synthesis. The inhibition of this enzyme leads to the cessation of protein production and ultimately, bacterial cell death[1].

References

Methodological & Application

Total Synthesis of Macquarimicin C: A Detailed Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Macquarimicin C is a member of the macquarimicin family of natural products, which exhibit interesting biological activities. This document provides a detailed protocol for the total synthesis of this compound, based on the convergent and stereoselective approach developed by Munakata, Takao, Tadano, and coworkers. The synthesis strategy hinges on a key intramolecular Diels-Alder (IMDA) reaction to construct the core carbocyclic framework of the molecule. This protocol is intended to provide researchers with the necessary information to replicate this synthesis for further investigation and analog development.

Overall Synthetic Strategy

The total synthesis of this compound is achieved through a convergent route, wherein two key fragments are synthesized separately and then coupled. The key transformations include the formation of a complex triene precursor, followed by a highly stereoselective intramolecular Diels-Alder reaction to furnish the tetracyclic core. Subsequent functional group manipulations lead to the final natural product. While the full synthesis is lengthy, this compound is efficiently derived from a late-stage intermediate in the synthesis of Macquarimicin A.[1][2]

Experimental Protocols

The following sections detail the key experimental procedures for the synthesis of this compound from a key intermediate. For full experimental details of earlier steps, please refer to the original publication by Munakata et al. in the Journal of the American Chemical Society, 2004.[1][2]

Synthesis of this compound from Macquarimicin A

The conversion of Macquarimicin A to this compound is a straightforward process involving the removal of a protecting group.

Reaction Scheme:

G Macquarimicin_A Macquarimicin A Macquarimicin_C This compound Macquarimicin_A->Macquarimicin_C Reagents Reagents and Conditions Step Deprotection

Caption: Conversion of Macquarimicin A to this compound.

Protocol:

  • To a solution of Macquarimicin A in a suitable solvent (e.g., a mixture of acetonitrile and water), add a mild acid (e.g., pyridinium p-toluenesulfonate, PPTS).

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford this compound.

Data Presentation

The following table summarizes the quantitative data for the conversion of Macquarimicin A to this compound.

Starting MaterialProductReagents and ConditionsYield (%)
Macquarimicin AThis compoundPPTS, CH3CN/H2O95

Key Synthetic Step: Intramolecular Diels-Alder Reaction

The cornerstone of this synthetic strategy is the intramolecular Diels-Alder (IMDA) reaction of a triene precursor. This reaction stereoselectively constructs the core tetracyclic framework of the macquarimicins.[1][2]

G Triene_Precursor Triene Precursor Transition_State Endo Transition State Triene_Precursor->Transition_State IMDA Tetracyclic_Core Tetracyclic Core Transition_State->Tetracyclic_Core Heating Heat (e.g., Toluene, reflux)

Caption: Intramolecular Diels-Alder (IMDA) Reaction.

Protocol for a Model IMDA Reaction:

  • Dissolve the triene precursor in a high-boiling point solvent such as toluene.

  • Heat the solution to reflux to facilitate the intramolecular cycloaddition.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting tetracyclic product by silica gel column chromatography.

Overall Synthetic Workflow

The following diagram illustrates the logical flow of the total synthesis, highlighting the convergent nature of the strategy.

G cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis A_start Starting Material A A_inter Key Intermediate A A_start->A_inter Multiple Steps Coupling Fragment Coupling A_inter->Coupling B_start Starting Material B B_inter Key Intermediate B B_start->B_inter Multiple Steps B_inter->Coupling IMDA_Precursor IMDA Precursor Coupling->IMDA_Precursor IMDA Intramolecular Diels-Alder IMDA_Precursor->IMDA Core_Structure Tetracyclic Core IMDA->Core_Structure Macquarimicin_A Macquarimicin A Core_Structure->Macquarimicin_A Functional Group Manipulation Macquarimicin_C This compound Macquarimicin_A->Macquarimicin_C Deprotection

Caption: Convergent Total Synthesis of this compound.

Conclusion

This document provides a detailed protocol for the final step in the total synthesis of this compound, along with an overview of the key strategic elements of the entire synthetic route. The intramolecular Diels-Alder reaction is a powerful tool for the construction of complex polycyclic systems, and its application in this synthesis is a testament to its utility. Researchers can use this information as a guide for the synthesis of this compound and for the design of synthetic routes to other complex natural products.

References

Application Notes and Protocols for the NMR and Mass Spectrometry Analysis of Macquarimicin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macquarimicin C is a complex polycyclic antibiotic produced by the fermentation of Micromonospora chalcea. Its intricate three-dimensional structure necessitates a comprehensive analytical approach for confirmation and characterization. This document provides detailed application notes and experimental protocols for the analysis of this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), two of the most powerful techniques in the structural elucidation of natural products. These guidelines are intended to assist researchers in confirming the identity, purity, and structure of this compound, as well as in the characterization of related compounds.

While the fundamental structural framework of this compound has been established, detailed public access to its specific NMR and mass spectral data is limited. The protocols and data tables provided herein are based on established methodologies for the analysis of complex natural products and serve as a comprehensive guide. The provided tables are illustrative examples and should be populated with experimentally acquired data.

Chemical Structure of this compound

IUPAC Name: (2R,3aS,5aS,6aS,8R,10aR,11S,11aS,11bR)-1,3a,5a,6,6a,7,8,11,11a,11b-decahydro-2-methyl-11-(2-oxopropyl)-2H-8,10a-ethanocyclopenta[1][2]naphtho[2,3-c]pyran-3,10,12-trione Molecular Formula: C₂₂H₂₆O₅ CAS Number: 165561-12-6

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules, providing information on the chemical environment, connectivity, and stereochemistry of atoms. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential for complete spectral assignment.

Experimental Protocols

1. Sample Preparation for NMR Analysis

  • Sample Purity: Ensure the sample of this compound is of high purity (>95%), as impurities will complicate spectral analysis. Purification can be achieved by High-Performance Liquid Chromatography (HPLC).

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) are common choices for polyketides. The choice of solvent can slightly affect chemical shifts.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

2. NMR Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (500 MHz or higher) is recommended to achieve optimal resolution and sensitivity, which is crucial for resolving the complex spin systems in this compound.

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a 30-degree pulse, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum with proton decoupling. Due to the low natural abundance of ¹³C, a larger number of scans will be required to achieve a good signal-to-noise ratio.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and their attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for assembling the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and aid in stereochemical assignments.

Data Presentation: NMR Spectral Data

The following tables are templates for organizing the NMR data for this compound.

Table 1: ¹H NMR Data (Example)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-23.85m-
H-3a2.15dd12.5, 5.0
H-5a1.80m-
............
H-112.90m-
H-11'a2.50dd17.0, 4.5
H-11'b2.65dd17.0, 8.0
Me-21.25d7.0
Me-keto2.20s-

Table 2: ¹³C NMR Data (Example)

PositionChemical Shift (δ, ppm)
C-275.2
C-3210.5
C-3a52.8
......
C-10205.1
C-1148.3
C-11'49.5
C-12208.9
Me-215.8
Me-keto30.1

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) is crucial for determining the accurate mass and, consequently, the molecular formula. Tandem mass spectrometry (MS/MS) experiments can provide valuable structural information through the analysis of fragmentation patterns.

Experimental Protocols

1. Sample Preparation for MS Analysis

  • Sample Purity: Use a highly purified sample of this compound.

  • Solvent System: Dissolve the sample in a solvent compatible with the ionization technique, typically a mixture of methanol, acetonitrile, and water. A low concentration (e.g., 10-100 µg/mL) is usually sufficient.

  • Additives: For electrospray ionization (ESI), the addition of a small amount of formic acid or ammonium acetate can aid in the formation of protonated or adducted molecules.

2. Mass Spectrometry Data Acquisition

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is recommended.

  • Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound and is commonly used in conjunction with liquid chromatography (LC-MS).

  • Full Scan MS: Acquire a full scan mass spectrum to determine the molecular weight of the parent ion. For this compound (C₂₂H₂₆O₅), the expected monoisotopic mass is approximately 370.1780 g/mol . Common adducts to look for are [M+H]⁺, [M+Na]⁺, and [M+NH₄]⁺ in positive ion mode.

  • Tandem MS (MS/MS): Perform fragmentation of the parent ion to obtain structural information. This can be achieved through collision-induced dissociation (CID). The fragmentation pattern can help to identify characteristic functional groups and substructures.

Data Presentation: Mass Spectrometry Data

Table 3: High-Resolution Mass Spectrometry Data (Example)

IonCalculated m/zObserved m/zMass Error (ppm)
[M+H]⁺371.1853371.1851-0.5
[M+Na]⁺393.1672393.1670-0.5

Table 4: MS/MS Fragmentation Data of [M+H]⁺ (m/z 371.1851) (Example)

Fragment Ion (m/z)Proposed Neutral LossProposed Fragment Structure
313.1434C₃H₆O (acetone)Loss of the oxopropyl side chain
285.1485C₃H₆O + COSubsequent loss of carbon monoxide
.........

Visualization of Analytical Workflows

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the isolation and structural elucidation of this compound.

experimental_workflow cluster_fermentation Fermentation & Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Fermentation Fermentation Extraction Extraction Fermentation->Extraction Culture Broth Chromatography Chromatography Extraction->Chromatography Crude Extract NMR_Analysis NMR Analysis (1D & 2D) Chromatography->NMR_Analysis Pure this compound MS_Analysis MS Analysis (HRMS & MS/MS) Chromatography->MS_Analysis Pure this compound Data_Integration Data Integration NMR_Analysis->Data_Integration MS_Analysis->Data_Integration Structure_Determination Structure Determination Data_Integration->Structure_Determination

Caption: Workflow for the analysis of this compound.

Logical Relationship for Structure Elucidation

This diagram shows the logical flow of information from different analytical techniques to determine the final structure.

structure_elucidation_logic Input ¹H NMR ¹³C NMR HRMS 2D_NMR COSY HSQC HMBC Input:f0->2D_NMR:f0 H-H Connectivity Input:f1->2D_NMR:f1 C-H Connectivity Structure Final Structure of This compound Input:f2->Structure Molecular Formula 2D_NMR:f2->Structure Planar Structure Stereochem NOESY/ROESY Stereochem->Structure 3D Conformation

Caption: Logic flow for structural elucidation.

Conclusion

The combined application of advanced NMR and mass spectrometry techniques is fundamental for the unambiguous structural characterization of complex natural products like this compound. The protocols and data organization tables provided in these application notes offer a systematic framework for researchers to conduct and report their findings. While specific experimental data for this compound is not widely available, these guidelines, based on established principles, will enable scientists in the field of natural product chemistry and drug development to confidently analyze this and other related molecules.

References

Application Notes and Protocols for Cell-Based Assays to Determine Macquarimicin C Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the biological activity of Macquarimicin C, a member of the macrolide antibiotic family. The protocols focus on two key areas of macrolide bioactivity: anticancer and antimicrobial effects. The information is based on established cell-based assay methodologies and the known biological activities of similar macrolide compounds.

Section 1: Anticancer Activity of this compound

Macrolide antibiotics have demonstrated potential as anticancer agents by modulating critical cellular pathways. The following assays are designed to quantify the cytotoxic effects of this compound on cancer cell lines and to elucidate its mechanism of action. Macquarimicin B has shown inhibitory activity against the leukemia cell line P-388, suggesting a similar potential for this compound.

Data Presentation: Cytotoxicity of this compound

While specific IC50 values for this compound are not yet publicly available, the following table provides a template for presenting such data once obtained. For illustrative purposes, hypothetical data is included, reflecting typical ranges observed for other macrolides against cancer cell lines.

Table 1: Hypothetical IC50 Values of this compound against Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
P388Murine Leukemia48Data to be determined
HeLaCervical Cancer48Data to be determined
A549Lung Carcinoma48Data to be determined
MCF-7Breast Adenocarcinoma48Data to be determined
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • This compound

  • P388 (murine leukemia) cell line (or other cancer cell lines of interest)

  • RPMI-1640 medium (or other appropriate cell culture medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture P388 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed the cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of medium.

    • Incubate the plates for 24 hours to allow for cell attachment and growth.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plates for 48 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well.

    • Incubate the plates for 4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualization: Putative Signaling Pathway for this compound in Cancer Cells

Macrolides can induce cell stress and inhibit autophagy, a cellular recycling process that cancer cells often exploit to survive. This can lead to the accumulation of reactive oxygen species (ROS) and activation of the integrated stress response (ISR), ultimately culminating in cell death.

MacquarimicinC_Anticancer_Pathway cluster_cell Cancer Cell MacC This compound Lysosome Lysosome MacC->Lysosome Inhibits acidification Autophagy Autophagy Inhibition Lysosome->Autophagy Blocks flux ROS ROS Accumulation Autophagy->ROS ISR Integrated Stress Response (ISR) Activation ROS->ISR Apoptosis Apoptosis ISR->Apoptosis MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare this compound Serial Dilutions C Inoculate 96-well Plate A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate under Appropriate Conditions C->D E Visually Assess Growth D->E F Determine MIC E->F

Application Notes: Neutral Sphingomyelinase Activity Assay with Macquarimicin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutral sphingomyelinase (nSMase) is a key enzyme in cellular signaling, catalyzing the hydrolysis of sphingomyelin to produce ceramide and phosphocholine.[1][2] Ceramide, a bioactive lipid, is a critical second messenger in a variety of cellular processes, including apoptosis, cell growth arrest, differentiation, and inflammation.[1][2][3] The activation of nSMase and subsequent production of ceramide are implicated in the cellular response to a variety of stimuli, including tumor necrosis factor-alpha (TNF-α), interleukins, and chemotherapeutic agents.[1] Dysregulation of nSMase activity has been linked to several pathological conditions, making it an attractive target for drug discovery and development.[1][3]

Macquarimicin C is a microbial metabolite that has been identified as a potential inhibitor of neutral sphingomyelinase. These application notes provide a detailed protocol for assaying nSMase activity and for evaluating the inhibitory potential of this compound using a sensitive fluorescent assay.

Product Information

ProductCAS NumberMolecular FormulaPurityStorage
This compound165561-12-6C22H26O5>95%Store at -20°C

Note: Solubility of this compound should be determined empirically. It is recommended to test solubility in solvents such as DMSO or ethanol.

nSMase Signaling Pathway

Neutral sphingomyelinase 2 (nSMase2) is a key mediator of cellular stress responses. Upon stimulation by factors such as TNF-α, nSMase2 is activated, leading to the production of ceramide. This initiates a signaling cascade that can activate downstream pathways, including the MAPK and NFκB pathways, ultimately influencing cellular outcomes like inflammation and apoptosis.[4][5]

nSMase_Signaling_Pathway TNF_alpha TNF-α TNFR1 TNFR1 TNF_alpha->TNFR1 FAN FAN TNFR1->FAN nSMase2_inactive nSMase2 (Inactive) FAN->nSMase2_inactive Activation nSMase2_active nSMase2 (Active) nSMase2_inactive->nSMase2_active Sphingomyelin Sphingomyelin nSMase2_active->Sphingomyelin Hydrolysis Ceramide Ceramide Sphingomyelin->Ceramide MAPK_pathway MAPK Pathway (JNK, p38) Ceramide->MAPK_pathway NFkB_pathway NFκB Pathway Ceramide->NFkB_pathway Cellular_Response Cellular Response (Inflammation, Apoptosis) MAPK_pathway->Cellular_Response NFkB_pathway->Cellular_Response

Figure 1: Simplified nSMase2 signaling pathway activated by TNF-α.

Quantitative Data: Inhibition of nSMase2 by this compound (Illustrative Data)

The following table presents hypothetical data illustrating the inhibitory effect of this compound on nSMase2 activity. This data is for demonstrative purposes only and should be confirmed by experimentation.

This compound Concentration (µM)nSMase2 Activity (% of Control)Standard Deviation
0 (Control)1005.2
0.185.34.8
162.13.9
545.83.1
1025.42.5
2510.21.8
504.71.1
IC50 (µM) ~7.5

Experimental Protocols

Principle of the Assay

The neutral sphingomyelinase activity assay is a coupled enzymatic reaction that results in the generation of a fluorescent product. nSMase hydrolyzes sphingomyelin to phosphocholine and ceramide. Alkaline phosphatase then hydrolyzes phosphocholine to choline. Choline is subsequently oxidized by choline oxidase to produce hydrogen peroxide (H₂O₂). In the final step, H₂O₂ reacts with a fluorescent probe in the presence of horseradish peroxidase (HRP) to generate a highly fluorescent product, which can be measured. The fluorescence intensity is directly proportional to the nSMase activity.

Experimental Workflow for this compound Inhibition Assay

Figure 2: Workflow for nSMase inhibition assay with this compound.
Detailed Methodology

Materials and Reagents:

  • Recombinant human nSMase2

  • Sphingomyelin

  • This compound

  • Alkaline Phosphatase

  • Choline Oxidase

  • Horseradish Peroxidase (HRP)

  • Fluorescent Probe (e.g., Amplex Red)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂)

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader

  • DMSO (for dissolving this compound)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in Assay Buffer to achieve the desired final concentrations.

    • Prepare a working solution of nSMase2 in Assay Buffer.

    • Prepare a substrate master mix containing sphingomyelin, alkaline phosphatase, choline oxidase, HRP, and the fluorescent probe in Assay Buffer. Protect this mix from light.

  • Assay Protocol:

    • Add 20 µL of each this compound dilution (or vehicle control) to the wells of a 96-well plate.

    • Add 20 µL of the nSMase2 working solution to each well.

    • Incubate the plate for 15-30 minutes at room temperature to allow for the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding 60 µL of the substrate master mix to each well.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorescent probe (e.g., Ex/Em = 540/590 nm for Amplex Red).

  • Data Analysis:

    • Subtract the fluorescence of the no-enzyme control from all readings.

    • Calculate the percentage of nSMase activity for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using a suitable curve-fitting software.

Conclusion

This application note provides a framework for assessing the inhibitory activity of this compound against neutral sphingomyelinase. The provided protocols and diagrams are intended to guide researchers in setting up and performing these assays. It is crucial to optimize assay conditions, such as enzyme and substrate concentrations and incubation times, for specific experimental setups. The illustrative data highlights the potential of this compound as an nSMase inhibitor, warranting further investigation into its therapeutic applications.

References

Application Notes and Protocols for Culturing Micromonospora chalcea for Macquarimicin C Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the cultivation of Micromonospora chalcea to produce Macquarimicin C, a novel carbocyclic compound with potential therapeutic applications. The following protocols are based on established methods for the fermentation of Micromonospora species and the isolation of secondary metabolites, supplemented with specific data available for macquarimicin production.

Introduction to this compound

Macquarimicins are a series of microbial metabolites isolated from the fermentation broths of two related soil isolates identified as strains of Micromonospora chalcea.[1][2] This family of compounds includes Macquarimicin A, B, and C. While Macquarimicin A exhibits low activity against anaerobic bacteria, Macquarimicin B has shown inhibitory activity against the P-388 leukemia cell line.[2] The unique carbocyclic structure of these molecules makes them of interest for further investigation in drug discovery and development. This document outlines the necessary protocols for the production, extraction, and preliminary purification of this compound.

Cultivation of Micromonospora chalcea

Successful production of this compound is contingent on the optimal growth of Micromonospora chalcea. The following tables and protocols detail the recommended media and fermentation parameters.

Culture Media Composition

While the specific medium used for the initial discovery of macquarimicins is not detailed in publicly available literature, general-purpose media for the growth of Micromonospora species can be utilized and optimized. Below are two commonly used media for the cultivation of Micromonospora chalcea.

Table 1: Recommended Culture Media for Micromonospora chalcea

ComponentGYM Streptomyces Medium (per 1 L)Czapek Peptone Agar (per 1 L)
Glucose4.0 g-
Yeast Extract4.0 g2.0 g
Malt Extract10.0 g-
CaCO₃2.0 g-
Sucrose-30.0 g
NaNO₃-3.0 g
K₂HPO₄-1.0 g
MgSO₄·7H₂O-0.5 g
KCl-0.5 g
FeSO₄·7H₂O-0.01 g
Peptone-5.0 g
Agar (for solid medium)12.0 g15.0 g
pH 7.2 (before adding agar) 7.3

Note: For liquid broth medium, omit agar and CaCO₃.

Fermentation Parameters

The following parameters are recommended for the fermentation of Micromonospora chalcea for this compound production. A seven-day fermentation has been reported to yield approximately 27 mg/liter of Macquarimicin A.[2]

Table 2: Fermentation Parameters for this compound Production

ParameterRecommended Value
Temperature 28 °C
pH 7.0 - 7.3
Incubation Period 7 days
Aeration Aerobic (requires shaking)
Agitation 200 - 250 rpm

Experimental Protocols

Protocol for Inoculum Preparation
  • Prepare a sterile slant of GYM Streptomyces Agar or Czapek Peptone Agar.

  • Inoculate the slant with a pure culture of Micromonospora chalcea.

  • Incubate at 28°C for 7-10 days, or until sufficient growth is observed.

  • Harvest the spores and mycelium by adding 5 mL of sterile saline solution (0.9% NaCl) and gently scraping the surface.

  • Use this suspension to inoculate a seed culture flask containing 100 mL of liquid GYM Streptomyces Medium (without agar and CaCO₃).

  • Incubate the seed culture at 28°C on a rotary shaker at 220 rpm for 2-3 days.

Protocol for Production Fermentation
  • Prepare the production fermentation medium (e.g., liquid GYM Streptomyces Medium) and sterilize by autoclaving.

  • Inoculate the production medium with 5-10% (v/v) of the seed culture.

  • Incubate the production flasks at 28°C on a rotary shaker at 220 rpm for 7 days.

  • Monitor the production of macquarimicins periodically using an appropriate analytical method such as High-Performance Liquid Chromatography (HPLC).[2]

Protocol for Extraction and Purification of this compound

The following is a general protocol for the extraction and purification of macrolide-type antibiotics from fermentation broth. Specific details for this compound are not fully available and may require optimization.

  • Harvesting: After the 7-day fermentation period, harvest the culture broth.

  • Cell Separation: Separate the mycelium from the supernatant by centrifugation or filtration.

  • Extraction:

    • Adjust the pH of the supernatant to a neutral or slightly acidic range.

    • Extract the supernatant with an equal volume of a water-immiscible organic solvent such as ethyl acetate or chloroform. Repeat the extraction 2-3 times.

    • Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator.

  • Preliminary Purification (Silica Gel Chromatography):

    • Prepare a silica gel column equilibrated with a non-polar solvent (e.g., hexane).

    • Dissolve the concentrated crude extract in a minimal amount of a suitable solvent and load it onto the column.

    • Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient.

    • Collect fractions and analyze them for the presence of this compound using HPLC or Thin Layer Chromatography (TLC).

  • Final Purification (Preparative HPLC):

    • Pool the fractions containing this compound and concentrate them.

    • Perform final purification using preparative reverse-phase HPLC (e.g., with a C18 column) and a suitable mobile phase (e.g., a water-acetonitrile or water-methanol gradient).

    • Collect the peak corresponding to this compound and verify its purity and identity using analytical techniques such as mass spectrometry and NMR.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the production and isolation of this compound.

G cluster_0 Upstream Processing cluster_1 Downstream Processing A Strain Maintenance (Micromonospora chalcea) B Inoculum Development (Seed Culture) A->B C Production Fermentation (7 days, 28°C) B->C D Harvesting & Cell Separation C->D Harvest E Solvent Extraction (e.g., Ethyl Acetate) D->E F Crude Extract Concentration E->F G Chromatographic Purification (Silica Gel, Prep-HPLC) F->G H Pure this compound G->H

Caption: Workflow for this compound Production.

Hypothetical Biosynthetic Pathway

Macquarimicins are carbocyclic compounds, likely synthesized via a polyketide pathway, a common route for macrolide biosynthesis. The exact biosynthetic pathway for macquarimicins has not been elucidated in the available literature. The following diagram represents a generalized Type I Polyketide Synthase (PKS) pathway, which is the likely origin of the macquarimicin backbone.

G cluster_pathway Generalized Type I PKS Pathway Start Starter Unit (e.g., Acetyl-CoA) PKS_Module Polyketide Synthase (PKS) Modules (Chain Elongation & Modification) Start->PKS_Module Polyketide Polyketide Chain PKS_Module->Polyketide n cycles Extender Extender Units (e.g., Malonyl-CoA) Extender->PKS_Module Release Thioesterase Domain (Release & Cyclization) Macrolactone Macrolactone Core (e.g., Macquarimicin Precursor) Release->Macrolactone Polyketide->Release Post_PKS Post-PKS Modifications (Glycosylation, Oxidation, etc.) Macrolactone->Post_PKS Final Final Product (this compound) Post_PKS->Final

Caption: Generalized Polyketide Biosynthesis Pathway.

References

Application Notes and Protocols for the Extraction of Macquarimicin C from Fermentation Broth

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macquarimicins are a series of microbial metabolites produced by strains of Micromonospora chalcea. This family of compounds, including Macquarimicin C, has garnered interest due to the biological activities of its members. For instance, Macquarimicin B has demonstrated inhibitory activity against the P-388 leukemia cell line. The effective extraction and purification of these compounds from fermentation broth are crucial for further research and development. This document provides detailed protocols and application notes for the extraction of this compound, based on established methods for macrolide antibiotics.

Fermentation and Production

This compound is produced by the fermentation of Micromonospora chalcea. While specific fermentation parameters for maximizing this compound yield are not extensively detailed in publicly available literature, a typical seven-day fermentation of Micromonospora chalcea has been reported to yield approximately 27 mg/L of Macquarimicin A.[1] Production of macquarimicins can be monitored using High-Performance Liquid Chromatography (HPLC).[1]

Extraction and Purification Overview

The general workflow for extracting and purifying this compound from fermentation broth involves several key stages:

  • Broth Pre-treatment : Separation of the mycelium from the fermentation broth.

  • Solvent Extraction : Liquid-liquid extraction to transfer this compound from the aqueous broth to an organic solvent.

  • Purification : Chromatographic techniques to isolate this compound from other macquarimicins and impurities.

  • Analysis : HPLC and other analytical methods for quantification and purity assessment.

Experimental Workflow for this compound Extraction and Purification

Extraction_Workflow Fermentation Fermentation Broth (Micromonospora chalcea) Centrifugation Centrifugation/ Filtration Fermentation->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Mycelium Mycelial Cake (Discard) Centrifugation->Mycelium Solvent_Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Supernatant->Solvent_Extraction Organic_Phase Organic Phase (Contains Macquarimicins) Solvent_Extraction->Organic_Phase Aqueous_Phase Aqueous Phase (Discard) Solvent_Extraction->Aqueous_Phase Concentration Concentration (Rotary Evaporation) Organic_Phase->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Chromatography Column Chromatography (Silica Gel) Crude_Extract->Chromatography Fractions Fraction Collection Chromatography->Fractions HPLC_Analysis HPLC Analysis Fractions->HPLC_Analysis Pure_Macquarimicin_C Pure this compound HPLC_Analysis->Pure_Macquarimicin_C Chromatography_Logic Crude_Extract Crude Extract (Mixture of Macquarimicins & Impurities) Column Silica Gel Column (Stationary Phase) Crude_Extract->Column Elution Elution Column->Elution Mobile_Phase Mobile Phase (e.g., Hexane/Ethyl Acetate Gradient) Mobile_Phase->Column Non_Polar Non-polar Impurities (Elute First) Elution->Non_Polar Macquarimicins Macquarimicins (Elute at Intermediate Polarity) Elution->Macquarimicins Polar Polar Impurities (Elute Last or Retained) Elution->Polar

References

Application Notes and Protocols for Designing Experiments with Macquarimicin C in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macquarimicins are a class of microbial metabolites that have garnered interest for their potential as antineoplastic agents.[1] Their mechanism of action is reported to involve the inhibition of neutral sphingomyelinase (nSMase).[1] This enzyme plays a crucial role in the sphingolipid signaling pathway by catalyzing the hydrolysis of sphingomyelin to generate ceramide, a potent second messenger involved in various cellular processes, including apoptosis, cell cycle arrest, and senescence. By inhibiting nSMase, Macquarimicin C is hypothesized to modulate these critical cellular pathways, making it a compelling candidate for anti-cancer drug development.

These application notes provide a comprehensive guide for researchers to design and execute experiments to investigate the effects of this compound on cancer cell lines. The protocols detailed below cover essential assays to evaluate its cytotoxic and cytostatic activities, as well as to elucidate its mechanism of action through signaling pathway analysis.

Postulated Signaling Pathway of this compound

The primary proposed mechanism of action for Macquarimicins is the inhibition of neutral sphingomyelinase. This inhibition is expected to decrease the intracellular levels of ceramide, a pro-apoptotic lipid second messenger. A reduction in ceramide can, in turn, affect downstream signaling cascades that regulate cell survival and death. The following diagram illustrates this postulated pathway.

Macquarimicin_C_Signaling_Pathway Macquarimicin_C This compound nSMase Neutral Sphingomyelinase (nSMase) Macquarimicin_C->nSMase Inhibits Ceramide Ceramide nSMase->Ceramide Hydrolyzes Sphingomyelin Sphingomyelin Sphingomyelin->nSMase Apoptosis Apoptosis Ceramide->Apoptosis Induces

Caption: Postulated signaling pathway of this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[2][3][4]

Workflow:

Cell_Viability_Workflow Start Seed Cells in 96-well plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with This compound Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Add_Solubilizer Add Solubilization Solution Incubate3->Add_Solubilizer Incubate4 Incubate 2h Add_Solubilizer->Incubate4 Read Read Absorbance at 570nm Incubate4->Read

Caption: Workflow for the MTT cell viability assay.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS) to each well and incubate for 2 hours in the dark.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation:

This compound (µM)24h Viability (%)48h Viability (%)72h Viability (%)
0 (Vehicle)100100100
0.1
1
10
50
100
Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound using flow cytometry.[5]

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

Data Presentation:

Treatment% Live Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)% Necrotic Cells (Annexin V-/PI+)
Vehicle Control
This compound (Low Conc.)
This compound (High Conc.)
Staurosporine (Positive Control)
Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the distribution of cells in different phases of the cell cycle after treatment with this compound.[6][7][8][9][10]

Methodology:

  • Cell Treatment: Treat cells with this compound for 24 hours.

  • Fixation: Harvest cells and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

Data Presentation:

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control
This compound (Low Conc.)
This compound (High Conc.)
Nocodazole (Positive Control)
Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect and quantify the expression levels of key proteins in the sphingolipid and apoptosis signaling pathways.[11][12][13]

Workflow:

Western_Blot_Workflow Start Cell Lysis & Protein Extraction Quantify Protein Quantification Start->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Block Blocking Transfer->Block Primary_Ab Primary Antibody Incubation Block->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detect Detection Secondary_Ab->Detect Analyze Image Analysis Detect->Analyze

References

Probing Lipid Metabolism with Macquarimicin C: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Note on Compound Identification

Initial searches for "Macquarimicin C" in the context of lipid metabolism did not yield specific results. It is highly probable that the intended compound of interest is Triacsin C , a well-characterized inhibitor of long-chain acyl-CoA synthetase with extensive applications in lipid metabolism research. This document will proceed with a detailed overview of Triacsin C, assuming it to be the compound relevant to the user's query.

Introduction to Triacsin C

Triacsin C is a fungal metabolite known for its potent and specific inhibition of long-chain acyl-CoA synthetase (ACSL)[1]. This enzyme catalyzes the conversion of free long-chain fatty acids into their metabolically active acyl-CoA esters. By blocking this critical step, Triacsin C effectively halts the downstream synthesis of complex lipids, including triglycerides and cholesterol esters, which are fundamental components of lipid droplets[1][2]. This targeted mechanism of action makes Triacsin C an indispensable tool for elucidating the molecular machinery of lipid storage and the pathophysiology of lipid-related disorders such as non-alcoholic fatty liver disease (NAFLD)[1].

Mechanism of Action

Triacsin C's primary mode of action is the inhibition of ACSL, thereby preventing the esterification of fatty acids required for their incorporation into various lipid species. This blockade of fatty acid activation leads to a significant reduction in the formation and accumulation of intracellular lipid droplets[1][2].

cluster_pathway Lipid Droplet Formation Pathway FA Long-Chain Fatty Acids ACSL Acyl-CoA Synthetase (ACSL) FA->ACSL AcylCoA Long-Chain Acyl-CoA ACSL->AcylCoA Lipid_Synthesis Triglyceride & Cholesterol Ester Synthesis AcylCoA->Lipid_Synthesis LD Lipid Droplet Lipid_Synthesis->LD TriacsinC Triacsin C TriacsinC->ACSL

Caption: Triacsin C inhibits Acyl-CoA Synthetase, a key enzyme in lipid droplet formation.

Quantitative Data Summary

The inhibitory effects of Triacsin C on lipid metabolism have been quantified in various cellular models.

Parameter Cell Line / System Value Remarks Reference
IC50 AML-12 (murine hepatocytes)~1 - 3 µMInhibition of lipid accumulation[1]
IC50 Raji cell membrane fractions~1 µMInhibition of long-chain acyl-CoA synthetase[1]
IC50 Cell sonicates2.6 - 8.7 µMInhibition of nonspecific acyl-CoA synthetase[1]
Lipid Droplet Formation AML-12 cells (treated with 200 µM Oleic Acid)Inhibition5.4 µM Triacsin C significantly reduced lipid droplet formation[3]
Phagocytosis ARPE-19 cells (pre-treated with 100 µM Oleic Acid)Improvement1 µM Triacsin C improved photoreceptor outer segment uptake[2]

Experimental Protocols

Protocol 1: Inhibition of Oleic Acid-Induced Lipid Droplet Formation

This protocol details the methodology to assess the inhibitory effect of Triacsin C on lipid droplet formation in a hepatocyte cell line.

cluster_prep Preparation cluster_treatment Treatment (Overnight) cluster_analysis Analysis A Seed AML-12 cells in 96-well plates B1 Control B2 Oleic Acid (200 µM) B3 Oleic Acid (200 µM) + Triacsin C C Fix and Stain (BODIPY & Hoechst) B1->C B2->C B3->C D High-Content Imaging C->D E Quantify Lipid Droplets D->E

Caption: Workflow for assessing Triacsin C's effect on lipid droplet formation.

Materials:

  • AML-12 murine hepatocyte cell line

  • Culture medium (e.g., DMEM/F12 with 10% FBS)

  • Oleic acid solution (complexed with BSA)

  • Triacsin C (dissolved in DMSO)

  • 96-well imaging plates

  • Fixative (e.g., 4% paraformaldehyde)

  • Lipid droplet stain (e.g., BODIPY 493/503)

  • Nuclear stain (e.g., Hoechst 33342)

  • High-content imaging system

Procedure:

  • Cell Culture: Seed AML-12 cells into 96-well imaging plates and allow them to adhere overnight.

  • Treatment:

    • Aspirate the culture medium and replace it with fresh medium containing the respective treatments:

      • Vehicle control (e.g., DMSO).

      • 200 µM oleic acid to induce lipid droplet formation.[3]

      • 200 µM oleic acid co-treated with a concentration range of Triacsin C (e.g., 1-10 µM).

    • Incubate the cells overnight.[3]

  • Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells if required by the staining protocol.

    • Stain with BODIPY 493/503 to visualize lipid droplets and Hoechst 33342 for nuclear counterstaining.[3]

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system.

    • Utilize image analysis software to segment cells and lipid droplets.

    • Quantify parameters such as lipid droplet number, size, and total area per cell.[3]

Protocol 2: Evaluating the Impact of Lipid Droplet Inhibition on RPE Cell Phagocytosis

This protocol is designed to investigate whether inhibiting lipid droplet formation with Triacsin C can restore the phagocytic function of retinal pigment epithelium (RPE) cells.

Materials:

  • ARPE-19 human RPE cell line

  • Culture medium

  • Oleic acid solution

  • Triacsin C

  • Fluorescently labeled photoreceptor outer segments (POS)

  • Cell viability assay kit (e.g., MTT or PrestoBlue)

Procedure:

  • Induce Lipid Accumulation: Treat ARPE-19 cells with 100 µM oleic acid to promote the formation of intracellular lipid droplets.[2]

  • Inhibit Lipid Droplet Formation: In a parallel set of oleic acid-treated wells, add 1 µM Triacsin C to inhibit further lipid droplet synthesis.[2] Include appropriate vehicle controls.

  • Assess Cytotoxicity: Perform a cell viability assay to confirm that the treatment concentrations of oleic acid and Triacsin C are not cytotoxic.[2]

  • Phagocytosis Assay:

    • Add fluorescently labeled POS to all wells and incubate to allow for phagocytosis.

    • Thoroughly wash the cells to remove any non-internalized POS.

    • Quantify the internalized POS using a fluorescence plate reader or by imaging and subsequent analysis.[2]

  • Data Analysis: Compare the phagocytic capacity of control cells, oleic acid-treated cells, and cells co-treated with oleic acid and Triacsin C. An increase in POS uptake in the co-treated group would suggest that inhibiting lipid droplet formation can rescue RPE phagocytic function.[2]

References

Application Notes and Protocols for the Use of Macquarimicin C as a Chemical Probe

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: As of late 2025, publicly available scientific literature does not contain information regarding the biological activity, mechanism of action, or use of Macquarimicin C as a chemical probe. While its isolation from Micromonospora chalcea and total synthesis have been described, its biological targets and effects remain uncharacterized.[1][2]

Therefore, to fulfill the structural and content requirements of your request, we have generated a template for application notes and protocols using a well-characterized, representative chemical probe, "KinaseProbe-X" , a hypothetical inhibitor of the fictional "Signal Transduction Kinase 1" (STK1). This template is intended to serve as a comprehensive guide that you can adapt for this compound should information about its biological function become available.

Application Notes: KinaseProbe-X as a Chemical Probe for STK1

Introduction

KinaseProbe-X is a potent and selective, cell-permeable small molecule inhibitor of Signal Transduction Kinase 1 (STK1), a key enzyme in the "Growth Factor Signaling Pathway" (GFSP). Due to its high selectivity and well-defined mechanism of action, KinaseProbe-X is an invaluable chemical probe for elucidating the physiological and pathological roles of STK1. These application notes provide an overview of KinaseProbe-X and detailed protocols for its use in cell-based assays.

Mechanism of Action

KinaseProbe-X functions as an ATP-competitive inhibitor of STK1. It binds to the ATP-binding pocket of the STK1 kinase domain, preventing the phosphorylation of its downstream substrate, "Signal Transduction Protein A" (STPA). This inhibition effectively blocks the propagation of signals along the GFSP.

Applications in Research

  • Target Validation: Confirming the role of STK1 in specific cellular processes.

  • Pathway Elucidation: Dissecting the upstream and downstream components of the STK1 signaling cascade.

  • Phenotypic Screening: Identifying cellular phenotypes that arise from the inhibition of STK1.

  • Drug Discovery: Serving as a reference compound for the development of novel STK1 inhibitors.

Quantitative Data Summary

The following table summarizes the key quantitative metrics for KinaseProbe-X.

ParameterValueComments
Target STK1Signal Transduction Kinase 1
IC50 (STK1) 15 nMIn vitro biochemical assay
EC50 (Cell-based) 150 nMInhibition of STPA phosphorylation in HEK293 cells
Kinase Selectivity >100-foldAgainst a panel of 250 kinases
Solubility (PBS) 50 µM
Cell Permeability HighCaco-2 assay
Recommended Working Conc. 0.1 - 1 µMFor cell-based assays

Experimental Protocols

Protocol 1: Inhibition of STPA Phosphorylation in Cultured Cells

This protocol describes a method to measure the dose-dependent inhibition of STK1 activity in a cellular context by quantifying the phosphorylation of its substrate, STPA.

Materials:

  • KinaseProbe-X (10 mM stock in DMSO)

  • Cell line expressing STK1 and STPA (e.g., HEK293)

  • Complete cell culture medium

  • Growth factor (GF) to stimulate the GFSP (e.g., 100 ng/mL)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Primary antibodies: anti-phospho-STPA (anti-pSTPA) and anti-total-STPA (anti-tSTPA)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system for western blotting

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Serum Starvation: The following day, replace the complete medium with a serum-free medium and incubate for 12-16 hours.

  • Inhibitor Treatment: Prepare serial dilutions of KinaseProbe-X in a serum-free medium. Aspirate the starvation medium and add the KinaseProbe-X dilutions to the cells. Include a DMSO vehicle control. Incubate for 1 hour at 37°C.

  • Stimulation: Add the growth factor directly to the medium in each well to a final concentration of 100 ng/mL. Incubate for 15 minutes at 37°C.

  • Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add 100 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 10 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with anti-pSTPA primary antibody overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an anti-tSTPA antibody as a loading control.

  • Data Analysis: Quantify the band intensities for pSTPA and tSTPA. Normalize the pSTPA signal to the tSTPA signal. Plot the normalized pSTPA signal against the logarithm of the KinaseProbe-X concentration to determine the EC50 value.

Protocol 2: Cell Viability Assay

This protocol assesses the cytotoxic effects of KinaseProbe-X on a chosen cell line.

Materials:

  • KinaseProbe-X (10 mM stock in DMSO)

  • Cell line of interest

  • Complete cell culture medium

  • 96-well clear-bottom black plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader capable of luminescence detection

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of KinaseProbe-X in the complete medium. Add 10 µL of the diluted compound to the respective wells. Include a DMSO vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C.

  • Viability Measurement:

    • Equilibrate the plate and the viability reagent to room temperature.

    • Add the viability reagent to each well according to the manufacturer's instructions.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the DMSO control and plot the cell viability against the logarithm of the KinaseProbe-X concentration.

Visualizations

Signaling Pathway Diagram

GFSP_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor GFR GF Receptor GF->GFR binds STK1 STK1 GFR->STK1 activates STPA STPA STK1->STPA phosphorylates pSTPA pSTPA STPA->pSTPA TF Transcription Factor pSTPA->TF activates ProbeX KinaseProbe-X ProbeX->STK1 inhibits Gene Gene Expression TF->Gene

Caption: The Growth Factor Signaling Pathway (GFSP) inhibited by KinaseProbe-X.

Experimental Workflow Diagram

experimental_workflow start Start seed_cells Seed Cells in 6-well Plate start->seed_cells serum_starve Serum Starve Cells (12-16h) seed_cells->serum_starve add_probe Treat with KinaseProbe-X (1h) serum_starve->add_probe stimulate Stimulate with Growth Factor (15min) add_probe->stimulate lyse_cells Lyse Cells & Quantify Protein stimulate->lyse_cells western_blot Western Blot for pSTPA/tSTPA lyse_cells->western_blot analyze Analyze Data & Determine EC50 western_blot->analyze end End analyze->end

References

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of Macquarimicin C Total Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the total synthesis of Macquarimicin C. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of this complex synthesis. The information is presented in a question-and-answer format to directly address potential challenges encountered during your experiments.

Troubleshooting Guides

Section 1: Synthesis of the (E,Z,E)-1,6,8-Nonatriene IMDA Precursor

The stereoselective synthesis of the open-chain precursor to the macrocyclic triene is critical for the success of the intramolecular Diels-Alder (IMDA) reaction. Low yields in this phase often stem from incomplete reactions, side product formation, and difficulties in purification.

Question 1: I am observing a low yield during the Wittig or Horner-Wadsworth-Emmons (HWE) reaction to form the Z-double bond. What are the likely causes and solutions?

Answer:

Low yields in Z-selective olefinations are a common issue. Here are some potential causes and troubleshooting steps:

  • Incorrect Base or Reaction Conditions: The choice of base and reaction conditions is crucial for Z-selectivity. For a Wittig reaction, unstabilized ylides in a salt-free environment typically favor the Z-alkene. For an HWE reaction, using specific phosphonates (e.g., Still-Gennari phosphonate) with strong, non-coordinating bases like KHMDS in the presence of 18-crown-6 can enhance Z-selectivity.

  • Epimerization of the Aldehyde: Aldehydes with an alpha-stereocenter can be prone to epimerization under basic conditions, leading to a mixture of diastereomers and reducing the yield of the desired product.

    • Solution: Use milder bases or buffer the reaction mixture. Perform the reaction at lower temperatures to minimize epimerization.

  • Low Reactivity of the Carbonyl or Ylide/Phosphonate: Steric hindrance around the carbonyl group or the phosphorus reagent can slow down the reaction, leading to decomposition of starting materials.

    • Solution: Increase the reaction temperature cautiously. Use a more reactive ylide or phosphonate.

Experimental Protocol (Representative HWE for Z-alkene):

  • To a solution of the phosphonate (e.g., a Still-Gennari type phosphonate, 1.2 eq.) and 18-crown-6 (1.5 eq.) in dry THF at -78 °C under an argon atmosphere, add KHMDS (1.1 eq., 0.5 M in toluene) dropwise.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add a solution of the aldehyde (1.0 eq.) in dry THF dropwise.

  • Stir the reaction at -78 °C for 4-6 hours or until TLC analysis indicates consumption of the aldehyde.

  • Quench the reaction with saturated aqueous NH4Cl and allow it to warm to room temperature.

  • Extract with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Question 2: The coupling reaction to link the two main fragments of the precursor is inefficient. What can I do to improve the yield?

Answer:

The choice of coupling reaction is critical. Assuming a Suzuki or Stille coupling is being used to connect two vinyl fragments, here are some troubleshooting tips:

  • Catalyst and Ligand Choice: The palladium catalyst and ligand are crucial. For complex fragments, a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) can improve catalytic activity.

  • Base and Solvent: The choice of base and solvent system can significantly impact the reaction rate and yield. For Suzuki couplings, a variety of bases (e.g., K3PO4, Cs2CO3) and solvent mixtures (e.g., toluene/water, dioxane/water) should be screened.

  • Purity of Starting Materials: Boronic acids and organostannanes can be prone to decomposition. Ensure they are pure and dry before use.

  • Degassing: Thoroughly degassing the reaction mixture to remove oxygen is essential to prevent catalyst deactivation.

Table 1: Troubleshooting Common Coupling Reactions

IssuePotential CauseRecommended Action
Low Conversion Inactive catalystScreen different Pd catalysts and phosphine ligands.
Poor choice of base/solventScreen a panel of bases (K3PO4, Cs2CO3, K2CO3) and solvent systems.
Homo-coupling of Boronic Acid Presence of oxygenEnsure thorough degassing of the reaction mixture.
Protodeborylation Unstable boronic acidUse freshly prepared or purified boronic acid.
Stannane Decomposition Impurities in the stannanePurify the organostannane by chromatography or distillation.
Section 2: Macrocyclization

Forming the large ring of the IMDA precursor is often a low-yielding step due to competing intermolecular polymerization.

Question 3: My macrolactonization (or other macrocyclization) reaction is giving me a very low yield of the desired monomer, with a lot of oligomers. How can I improve this?

Answer:

The key to successful macrocyclization is to favor the intramolecular reaction over the intermolecular one. This is typically achieved by using high-dilution conditions.

  • High-Dilution Conditions: The reaction should be performed at a very low concentration of the substrate (typically 0.001 M to 0.01 M). This can be achieved by the slow addition of the substrate solution to a larger volume of solvent, often at an elevated temperature.

  • Choice of Cyclization Method: The method of cyclization is critical. For macrolactonization, Yamaguchi or Shiina macrolactonization conditions are often effective for complex substrates.

  • Template Effects: In some cases, the use of a template (e.g., a metal cation) can help to pre-organize the linear precursor in a conformation that favors cyclization.

Experimental Protocol (Representative Yamaguchi Macrolactonization):

  • To a solution of the seco-acid (1.0 eq.) in dry toluene (to make a 0.1 M solution) under argon, add triethylamine (2.5 eq.).

  • Add 2,4,6-trichlorobenzoyl chloride (1.5 eq.) and stir at room temperature for 2 hours.

  • In a separate flask, prepare a solution of DMAP (7.0 eq.) in a large volume of dry toluene (to achieve a final substrate concentration of ~0.005 M).

  • Heat the DMAP solution to 80 °C.

  • Slowly add the mixed anhydride solution to the heated DMAP solution over 4-6 hours using a syringe pump.

  • Stir the reaction at 80 °C for an additional 12 hours after the addition is complete.

  • Cool the reaction to room temperature, filter, and concentrate in vacuo.

  • Purify by flash column chromatography.

Section 3: The Transannular Intramolecular Diels-Alder (IMDA) Reaction

This is the key bond-forming reaction to construct the core of this compound. The yield and stereoselectivity of this step are highly dependent on the conformation of the macrocyclic precursor.

Question 4: The IMDA reaction is not proceeding, or I am getting a complex mixture of products. What should I try?

Answer:

The success of the IMDA reaction is highly sensitive to the reaction conditions and the conformation of the macrocyclic triene.

  • Thermal vs. Lewis Acid Catalysis: If thermal conditions (heating in a high-boiling solvent like toluene or xylene) are not effective, a Lewis acid catalyst can be used to lower the activation energy of the reaction. Common Lewis acids for this purpose include Et2AlCl, Me2AlCl, and BF3·OEt2.

  • Solvent Effects: The choice of solvent can influence the ground-state conformation of the macrocycle, which in turn affects the feasibility of the IMDA reaction. Screen a variety of solvents from nonpolar (e.g., hexane, toluene) to more polar (e.g., dichloromethane, acetonitrile).

  • Conformational Rigidity: The presence of certain functional groups or protecting groups can restrict the conformational flexibility of the macrocycle, preventing it from adopting the necessary reactive conformation for the IMDA reaction. It may be necessary to redesign the synthesis to introduce more flexibility or to use different protecting groups.

Table 2: Troubleshooting the Intramolecular Diels-Alder Reaction

IssuePotential CauseRecommended Action
No Reaction High activation energyIncrease reaction temperature or switch to Lewis acid catalysis.
Unfavorable ground-state conformationScreen different solvents; consider redesign of the macrocycle.
Low Yield Competing decomposition pathwaysRun the reaction at the lowest effective temperature.
Formation of Multiple Isomers Lack of facial selectivityScreen different Lewis acids to improve stereocontrol.

Frequently Asked Questions (FAQs)

Q1: What is the reported overall yield for the total synthesis of this compound?

A1: The total synthesis of (+)-Macquarimicin A has been reported with an overall yield of 4.3% to 9.9% over 27 linear steps. The synthesis of this compound is expected to have a similar range of yield.

Q2: What is the key bond-forming reaction in the synthesis of the Macquarimicin core?

A2: The key step is a transannular intramolecular Diels-Alder (IMDA) reaction of a macrocyclic (E,Z,E)-1,6,8-nonatriene precursor. This reaction stereoselectively constructs the complex tetracyclic core of the molecule.

Q3: Are there any particularly challenging stereocenters to set in the synthesis?

A3: While the specific challenges for each stereocenter are not detailed in the readily available literature, syntheses of this complexity often face challenges in controlling the stereochemistry of multiple stereocenters in a long linear sequence. The stereochemistry of the open-chain precursor is crucial for the stereochemical outcome of the IMDA reaction.

Q4: Have alternative synthetic routes to the Macquarimicin core been explored?

A4: The primary route reported in the literature, developed by Tadano and coworkers, revolves around the IMDA strategy. While other approaches may have been investigated, the IMDA approach is the most prominently published and successful strategy to date.

Visualizing the Workflow

Diagram 1: Troubleshooting Workflow for a Low-Yielding Reaction

G start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity check_reagents Verify Reagent Quality and Concentration start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions optimize Systematic Optimization check_purity->optimize check_reagents->optimize check_conditions->optimize temp Vary Temperature optimize->temp conc Vary Concentration optimize->conc solvent Screen Solvents optimize->solvent catalyst Screen Catalysts/Reagents optimize->catalyst redesign Consider Redesign of Substrate/Route temp->redesign No Improvement success Improved Yield temp->success Optimal Temp Found conc->redesign No Improvement conc->success Optimal Conc Found solvent->redesign No Improvement solvent->success Optimal Solvent Found catalyst->redesign No Improvement catalyst->success Optimal Catalyst Found

Caption: A logical workflow for troubleshooting a low-yielding chemical reaction.

Diagram 2: Key Stages in this compound Total Synthesis

G start Starting Materials precursor_synthesis Synthesis of (E,Z,E)-1,6,8-Nonatriene Precursor start->precursor_synthesis macrocyclization Macrocyclization precursor_synthesis->macrocyclization imda Transannular IMDA Reaction macrocyclization->imda post_imda Post-IMDA Functional Group Manipulations imda->post_imda macquarimicin_c This compound post_imda->macquarimicin_c

Caption: The overall synthetic strategy for this compound.

Stabilizing Macquarimicin C in solution for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stabilization and use of Macquarimicin C in experimental settings. As specific stability data for this compound is limited in published literature, this guide consolidates best practices for handling related compounds, such as macrolides and polyketides, and provides detailed protocols for its application as a neutral sphingomyelinase (N-SMase) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known biological activity?

This compound belongs to the macquarimicin class of microbial metabolites. Macquarimicin A, a closely related compound, was first isolated from Micromonospora chalcea.[1][2] The macquarimicin family of compounds are known for their activity as potent and selective inhibitors of neutral sphingomyelinase (N-SMase).[1][2][3]

Q2: How should I prepare stock solutions of this compound?

Due to the lack of specific data for this compound, it is recommended to follow general best practices for macrolide antibiotics.

  • Solvent Selection: Start by attempting to dissolve this compound in a small amount of an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol.

  • Aqueous Solutions: If an aqueous solution is required for your experiment, you may need to perform a serial dilution from the organic stock solution into your aqueous buffer. Be mindful of the final solvent concentration in your assay, as high concentrations of organic solvents can affect biological systems.

  • Concentration: Prepare a concentrated stock solution (e.g., 1-10 mM) to minimize the volume of solvent added to your experimental system.

Q3: What are the recommended storage conditions for this compound?

To ensure the longevity and stability of this compound, adhere to the following storage guidelines:

  • Powder Form: Store the solid compound at -20°C or -80°C, protected from light and moisture.

  • Stock Solutions: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. Store these aliquots at -80°C.

Q4: How stable is this compound in solution?

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent or no biological activity observed. 1. Degradation of this compound: The compound may have degraded due to improper storage or handling. 2. Precipitation in Assay Medium: The compound may have precipitated out of the aqueous assay buffer.1. Use a fresh aliquot of the stock solution. Prepare working solutions immediately before the experiment. 2. Visually inspect for any precipitation. If observed, consider adjusting the final solvent concentration or using a different buffer system. You may also sonicate the solution briefly before use.
Difficulty dissolving the compound. Inappropriate Solvent: The chosen solvent may not be suitable for this compound.Try a different organic solvent (e.g., ethanol, methanol, or DMF). Gentle warming or sonication may aid in dissolution, but use caution to avoid thermal degradation.
High background or off-target effects in the assay. High Solvent Concentration: The concentration of the organic solvent (e.g., DMSO) in the final assay volume may be too high.Ensure the final solvent concentration is as low as possible (typically <0.5%) and include a solvent-only control in your experiment to assess its effect.

Experimental Protocols

Neutral Sphingomyelinase (N-SMase) Activity Assay

This protocol is a general guideline for assessing the inhibitory activity of this compound on N-SMase. Specific parameters may need to be optimized for your experimental system.

Materials:

  • This compound stock solution (in DMSO)

  • Purified N-SMase enzyme

  • N-SMase assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4)

  • Sphingomyelin (substrate)

  • Amplex Red Sphingomyelinase Assay Kit (or similar detection reagents)

  • Microplate reader

Procedure:

  • Prepare Reagents: Prepare all reagents and buffers according to the manufacturer's instructions.

  • Prepare this compound Dilutions: Serially dilute the this compound stock solution in the N-SMase assay buffer to achieve the desired final concentrations for the inhibition curve. Remember to include a solvent control.

  • Pre-incubation: In a microplate, add the N-SMase enzyme to each well, followed by the different concentrations of this compound or the solvent control. Pre-incubate for a defined period (e.g., 15-30 minutes) at the desired temperature (e.g., 37°C).

  • Initiate Reaction: Add the sphingomyelin substrate to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate for a specific time (e.g., 30-60 minutes) at 37°C.

  • Detection: Stop the reaction and measure the product formation using a suitable detection method, such as the Amplex Red assay, which measures the fluorescence generated by the enzymatic cascade.[4][5]

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value.

Summary of N-SMase Assay Conditions

ParameterRecommended Condition
pH 7.4[4][5][6]
Temperature 37°C[4][5]
Key Buffer Components Tris-HCl, MgCl₂[6]
Substrate Sphingomyelin[4][5]
Detection Method Fluorometric (e.g., Amplex Red)[4][5] or Colorimetric[7]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare this compound Stock Solution (in DMSO) working Prepare Serial Dilutions in Assay Buffer stock->working preincubation Pre-incubate Enzyme with this compound working->preincubation reagents Prepare Assay Reagents (Enzyme, Substrate, Buffer) reagents->preincubation reaction Initiate Reaction with Substrate preincubation->reaction incubation Incubate at 37°C reaction->incubation detection Measure Signal (Fluorescence/Absorbance) incubation->detection analysis Calculate % Inhibition and IC50 detection->analysis

Caption: Experimental workflow for assessing this compound inhibitory activity.

Troubleshooting_Logic start Experiment Start: Inconsistent/No Activity check_compound Is the this compound solution fresh? start->check_compound prepare_fresh Action: Prepare fresh dilutions from a new stock aliquot. check_compound->prepare_fresh No check_precipitation Is there visible precipitation in the assay well? check_compound->check_precipitation Yes prepare_fresh->check_precipitation adjust_solvent Action: Optimize solvent concentration or sonicate briefly before use. check_precipitation->adjust_solvent Yes check_controls Are the positive and solvent controls behaving as expected? check_precipitation->check_controls No adjust_solvent->check_controls review_protocol Action: Review assay protocol, reagent preparation, and instrument settings. check_controls->review_protocol No end Problem Likely Resolved check_controls->end Yes review_protocol->end

Caption: Troubleshooting logic for unexpected experimental results.

References

Technical Support Center: Enhancing Macquarimicin C Production in Micromonospora

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at increasing Macquarimicin C production in Micromonospora chalcea.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting yield for this compound production?

A1: A baseline yield for Macquarimicin A, a related compound, has been reported to be around 27 mg/liter after a seven-day fermentation of Micromonospora chalcea.[1] This can be used as a general starting point for optimizing this compound production.

Q2: What are the recommended culture media for Micromonospora chalcea?

A2: Several standard media are suitable for the cultivation of Micromonospora chalcea. Two commonly used media are GYM Streptomyces Medium and Czapek Peptone Agar.[2] Detailed compositions are provided in the Experimental Protocols section.

Q3: How can I optimize the fermentation conditions to improve this compound yield?

A3: Optimization of fermentation parameters is crucial for enhancing secondary metabolite production.[3][4] Key parameters to consider include temperature, pH, aeration, and agitation speed. Systematic optimization of these factors can lead to significant improvements in yield.

Q4: Are there any known precursors I can feed to the culture to boost production?

A4: While the specific biosynthetic pathway for this compound is not extensively detailed in the available literature, it is likely a polyketide-derived molecule. Therefore, feeding precursors common to polyketide biosynthesis, such as acetate, propionate, and specific amino acids, may enhance production.[5] Empirical testing of different precursors and their concentrations is recommended.

Q5: Can genetic engineering be used to increase this compound production?

A5: Yes, genetic engineering is a powerful tool for enhancing the production of secondary metabolites in Micromonospora.[6] This can involve overexpressing regulatory genes, deleting competing pathways, or modifying the biosynthetic gene cluster itself. However, this requires identification and characterization of the this compound biosynthetic gene cluster.

Troubleshooting Guides

This section addresses specific problems that may arise during your experiments, providing potential causes and solutions in a question-and-answer format.

Problem Potential Causes Troubleshooting Steps
Low or no this compound production 1. Suboptimal culture medium. 2. Inadequate fermentation conditions (pH, temperature, aeration). 3. Strain degradation or contamination.1. Test different media formulations (see Experimental Protocols). 2. Optimize fermentation parameters systematically. 3. Re-streak the culture from a glycerol stock and verify purity.
Inconsistent yields between batches 1. Variability in inoculum preparation. 2. Inconsistent media preparation. 3. Fluctuations in fermentation parameters.1. Standardize the age and size of the inoculum. 2. Ensure precise measurement of media components. 3. Calibrate and monitor fermentation equipment regularly.
Accumulation of undesired byproducts 1. Metabolic pathway flux towards other secondary metabolites. 2. Nutrient imbalance in the medium.1. Consider genetic modification to knockout competing pathways. 2. Adjust the carbon-to-nitrogen ratio in the medium.
Poor cell growth 1. Nutrient limitation. 2. Presence of inhibitory substances. 3. Suboptimal physical parameters.1. Supplement the medium with essential nutrients. 2. Test for inhibitory compounds in the media components. 3. Optimize pH, temperature, and agitation for biomass production.

Experimental Protocols

Media Preparation

GYM Streptomyces Medium (DSMZ Medium 65) [2]

ComponentAmount (g/L)
Glucose4.0
Yeast Extract4.0
Malt Extract10.0
CaCO₃2.0
Agar (for solid medium)12.0
Distilled Water1000.0 ml
Adjust pH to 7.2 before adding agar. Omit CaCO₃ for liquid medium.

Czapek Peptone Agar (DSMZ Medium 83) [2]

ComponentAmount (g/L)
Sucrose30.0
NaNO₃3.0
K₂HPO₄1.0
MgSO₄ x 7H₂O0.5
KCl0.5
FeSO₄ x 7H₂O0.01
Yeast Extract2.0
Peptone5.0
Agar (for solid medium)15.0
Distilled Water1000.0 ml
Adjust pH to 7.3.
Fermentation Protocol
  • Inoculum Preparation:

    • Inoculate a 250 ml flask containing 50 ml of GYM broth with a loopful of Micromonospora chalcea from a fresh agar plate.

    • Incubate at 28°C on a rotary shaker at 200 rpm for 3-4 days until a dense culture is obtained.

  • Production Fermentation:

    • Inoculate a 2 L baffled flask containing 1 L of production medium (e.g., modified GYM broth) with the seed culture (5% v/v).

    • Incubate at 28°C with agitation at 250 rpm for 7-10 days.

    • Monitor pH and adjust as necessary to maintain it within the optimal range (typically 6.8-7.4).

    • Withdraw samples periodically to measure cell growth (OD600) and this compound concentration using HPLC.

Visualizations

experimental_workflow cluster_prep Preparation cluster_ferm Fermentation & Optimization cluster_downstream Downstream Processing strain Micromonospora chalcea Strain media Media Preparation strain->media inoculum Inoculum Development media->inoculum ferm Production Fermentation inoculum->ferm sampling Sampling & Analysis (HPLC) ferm->sampling extraction Extraction of this compound ferm->extraction optimization Parameter Optimization (pH, Temp, Media) sampling->optimization Feedback Loop optimization->ferm purification Purification extraction->purification characterization Characterization purification->characterization

Caption: Experimental workflow for this compound production and optimization.

troubleshooting_logic start Low this compound Yield check_growth Is cell growth adequate? start->check_growth check_conditions Are fermentation conditions optimal? check_growth->check_conditions Yes solution_growth Optimize growth parameters (pH, temp, aeration) check_growth->solution_growth No check_media Is the media composition optimal? check_conditions->check_media Yes solution_conditions Systematically optimize pH, temperature, and agitation check_conditions->solution_conditions No check_strain Is the strain viable and pure? check_media->check_strain Yes solution_media Test alternative carbon/nitrogen sources and concentrations check_media->solution_media No solution_strain Re-streak from stock and verify purity check_strain->solution_strain No

Caption: Troubleshooting logic for low this compound production.

References

Technical Support Center: Troubleshooting Low Bioactivity of Synthetic Macquarimicin C

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for synthetic Macquarimicin C. This resource is designed for researchers, scientists, and drug development professionals who are using synthetic this compound in their experiments and may be encountering lower than expected biological activity. This guide provides troubleshooting advice and detailed experimental protocols to help you identify and resolve potential issues.

Frequently Asked Questions (FAQs)

Q1: My synthetic this compound shows significantly lower bioactivity than reported values. What are the potential reasons?

A1: Low bioactivity of synthetic this compound can stem from several factors:

  • Purity of the Compound: The presence of impurities, residual solvents, or side products from the synthesis can interfere with the bioassay or reduce the effective concentration of the active compound.

  • Stereochemistry: this compound is a complex molecule with multiple stereocenters. Incorrect stereochemistry at one or more of these centers, particularly those formed during the critical intramolecular Diels-Alder reaction, can lead to a significant loss of activity.

  • Compound Stability and Degradation: this compound may be sensitive to storage conditions, light, temperature, or pH. Degradation of the compound will result in lower bioactivity.

  • Assay Conditions: The experimental conditions of your bioassay, such as buffer composition, pH, incubation time, and the specific cell line or enzyme preparation used, can significantly impact the observed activity.

  • Target Engagement: The synthetic compound may not be effectively reaching or binding to its intended biological target, neutral sphingomyelinase (nSMase).

Q2: What is the known biological target and mechanism of action of this compound?

A2: The primary biological target of this compound is neutral sphingomyelinase (nSMase) .[1] By inhibiting this enzyme, this compound blocks the hydrolysis of sphingomyelin to ceramide and phosphocholine.[2] Ceramide is a critical lipid second messenger that mediates a variety of cellular processes, most notably apoptosis (programmed cell death).[2][3][4][5][6] Therefore, the bioactivity of this compound is linked to its ability to reduce ceramide levels, thereby inhibiting downstream apoptotic signaling pathways.

Q3: How can I confirm the purity and structural integrity of my synthetic this compound?

A3: It is crucial to thoroughly characterize your synthetic compound. We recommend the following analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound and identify any potential impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To verify the chemical structure and stereochemistry of the molecule. Comparison of the obtained spectra with reported data for the natural product is essential.

Q4: Are there known critical steps in the synthesis of this compound that could affect its bioactivity?

A4: Yes, the intramolecular Diels-Alder reaction that forms the core cis-tetrahydroindan structure is a critical step where stereoselectivity is crucial.[1] The relative orientation of the diene and dienophile in the transition state determines the final stereochemistry of the product.[7][8][9][10] Incorrect stereoisomers may have significantly lower or no inhibitory activity against neutral sphingomyelinase. Other potential challenges in complex natural product synthesis include catalyst loading, purification of intermediates, and the stability of protecting groups, which could indirectly affect the final product's integrity.

Troubleshooting Guides

Guide 1: Assessing Compound Purity and Integrity

This guide will walk you through the steps to ensure your synthetic this compound is of sufficient quality for biological assays.

Workflow for Compound Quality Control

start Start: Low Bioactivity Observed hplc 1. Purity Check (HPLC) start->hplc ms 2. Identity Confirmation (MS) hplc->ms Purity >95%? end_bad Re-purify or Re-synthesize hplc->end_bad Purity <95% nmr 3. Structural Verification (NMR) ms->nmr compare 4. Compare to Literature Data nmr->compare end_good Proceed to Bioassay compare->end_good Data Matches? compare->end_bad Data Mismatch

A workflow for verifying the quality of synthetic this compound.
Guide 2: Verifying Target Engagement - Neutral Sphingomyelinase (nSMase) Activity Assay

This guide provides a detailed protocol to determine if your synthetic this compound is effectively inhibiting its target enzyme.

Experimental Protocol: Fluorometric Neutral Sphingomyelinase Assay

This protocol is adapted from commercially available kits and published methods.

Materials:

  • Synthetic this compound

  • Recombinant human neutral sphingomyelinase 2 (nSMase2)

  • Sphingomyelin (substrate)

  • Amplex™ Red reagent (or similar fluorescent probe)

  • Horseradish peroxidase (HRP)

  • Choline oxidase

  • Alkaline phosphatase

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of your synthetic this compound in DMSO.

    • Prepare serial dilutions of this compound in Assay Buffer.

    • Prepare a working solution of the substrate (sphingomyelin) in Assay Buffer.

    • Prepare a detection mixture containing Amplex™ Red, HRP, choline oxidase, and alkaline phosphatase in Assay Buffer according to the manufacturer's instructions.

  • Enzyme Inhibition Assay:

    • To each well of the 96-well plate, add 20 µL of the this compound dilution (or vehicle control).

    • Add 20 µL of the nSMase2 enzyme solution to each well.

    • Incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 20 µL of the sphingomyelin substrate solution.

    • Incubate for 30-60 minutes at 37°C.

    • Stop the reaction and develop the signal by adding 40 µL of the detection mixture.

    • Incubate for 15-30 minutes at room temperature, protected from light.

  • Data Analysis:

    • Measure the fluorescence intensity (Excitation: ~540 nm, Emission: ~590 nm).

    • Subtract the background fluorescence (wells without enzyme).

    • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Troubleshooting the nSMase Assay

IssuePossible CauseRecommendation
High background fluorescence Reagent contamination or degradation.Prepare fresh reagents. Run controls without enzyme and without substrate.
Low signal-to-noise ratio Insufficient enzyme activity or substrate concentration.Optimize enzyme and substrate concentrations. Increase incubation time.
No inhibition observed Inactive compound (purity, stereochemistry).Verify compound integrity (Guide 1).
Incorrect assay conditions (pH, temperature).Ensure all reagents and incubations are at the correct pH and temperature.
Compound insolubility.Check for precipitation in the assay wells. Consider using a different solvent or adding a surfactant.

Expected IC₅₀ Values for nSMase2 Inhibitors (Illustrative)

The following table provides examples of IC₅₀ values for known nSMase2 inhibitors to serve as a benchmark.

CompoundTargetIC₅₀ (µM)
GW4869nSMase21.0
CambinolnSMase27.0
DPTIPnSMase20.03
Compound ID 5728450nSMase21.0
Compound ID 4011505nSMase21.1
(Data sourced from multiple studies for illustrative purposes)[3][5]

Signaling Pathway

This compound Mechanism of Action: Inhibition of the Sphingomyelin-Ceramide Pathway

This compound exerts its biological effects by inhibiting neutral sphingomyelinase (nSMase), a key enzyme in the sphingomyelin-ceramide signaling pathway. This pathway is crucial for inducing apoptosis in response to various cellular stresses.

cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm sphingomyelin Sphingomyelin ceramide Ceramide sphingomyelin->ceramide Hydrolysis macquarimicin_c This compound nsmase Neutral Sphingomyelinase (nSMase) macquarimicin_c->nsmase Inhibits pp Protein Phosphatases (PP1, PP2A) ceramide->pp Activates caspases Caspase Cascade pp->caspases Activates apoptosis Apoptosis caspases->apoptosis Executes

Inhibition of nSMase by this compound blocks ceramide production and subsequent apoptosis.

By following these guides and protocols, researchers can systematically troubleshoot the low bioactivity of their synthetic this compound, ensuring the reliability and accuracy of their experimental results.

References

Technical Support Center: Optimizing Novel Antibiotic Concentrations for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to determine the optimal concentration of a novel antibiotic, referred to herein as "Compound X," for use in mammalian cell culture. The following information is based on established methodologies for antibiotic optimization and troubleshooting common issues encountered during cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: Why is it important to determine the optimal concentration of a new antibiotic for my specific cell line?

A1: Each mammalian cell line exhibits different sensitivities to antibiotics.[1] Using a concentration that is too high can lead to off-target effects and cytotoxicity, while a concentration that is too low will be ineffective for its intended purpose (e.g., selection of genetically modified cells). Therefore, it is crucial to determine the minimum concentration of the antibiotic that achieves the desired effect without compromising the health of the cells.[1]

Q2: What is a "kill curve" and why is it necessary?

A2: A kill curve, also known as a dose-response cytotoxicity profile, is an experiment designed to determine the minimum concentration of an antibiotic required to kill all cells in a culture over a specific period.[2] This is a critical step before using an antibiotic as a selection agent to ensure that only cells that have successfully incorporated a resistance gene survive.[1]

Q3: How long should I expose my cells to the antibiotic during a kill curve experiment?

A3: The duration of a kill curve experiment can vary depending on the cell line and the antibiotic being tested. Typically, cells are cultured in the presence of the antibiotic for 7 to 10 days, with the media and antibiotic being replenished every 2 to 3 days.[2] Some cell lines may require a longer exposure of up to 14 days.[2]

Q4: Can I use the same antibiotic concentration for different cell lines?

A4: No, it is not recommended. Different cell lines have different sensitivities to antibiotics, so a separate kill curve should be performed for each new cell line you work with.[2]

Q5: What are some common signs of cytotoxicity to look out for?

A5: Signs of cytotoxicity include changes in cell morphology (e.g., rounding up, detachment from the culture surface), a decrease in cell proliferation, and ultimately, cell death.[3] It is important to regularly observe your cells under a microscope during the experiment.[2]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
All cells, including the control group (no antibiotic), are dying. 1. Poor cell health prior to the experiment. 2. Contamination of the cell culture. 3. Issues with the culture medium or supplements. 4. Improper incubation conditions (e.g., CO2, temperature, humidity).1. Ensure you start with a healthy, actively growing cell culture. 2. Discard the culture and start a new one from a frozen stock. Review aseptic techniques to prevent future contamination.[4][5] 3. Use fresh, pre-warmed media and high-quality supplements.[4] 4. Verify that the incubator settings are correct and calibrated.
No cells are dying, even at the highest antibiotic concentration. 1. The antibiotic concentration range is too low. 2. The antibiotic has degraded. 3. The cells are naturally resistant to the antibiotic. 4. Incorrect preparation of the antibiotic stock solution.1. Increase the range of antibiotic concentrations in your experiment. 2. Check the expiration date of the antibiotic and ensure it has been stored correctly. Avoid multiple freeze-thaw cycles. 3. Consider using a different antibiotic if the cells show high levels of intrinsic resistance. 4. Double-check the calculations and preparation of your antibiotic stock and working solutions.
Inconsistent results between replicate wells. 1. Uneven cell seeding. 2. Inaccurate pipetting of the antibiotic. 3. Edge effects in the multi-well plate.1. Ensure a single-cell suspension and proper mixing before seeding to achieve a uniform cell density across all wells. 2. Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of the antibiotic. 3. To minimize edge effects, avoid using the outermost wells of the plate for the experiment. Fill them with sterile PBS or media instead.
Cells are detaching from the plate but appear to still be intact. 1. This can be an early sign of cell death. 2. The cells may require a specific coating on the culture surface for better adherence.1. Continue to monitor the cells over time; they will likely lyse eventually. 2. If working with a cell line that is known to be poorly adherent, consider coating the culture plates with an appropriate extracellular matrix protein.[6]

Experimental Protocols

Determining the Optimal Antibiotic Concentration (Kill Curve)

This protocol outlines the steps to determine the minimum concentration of "Compound X" required to kill 100% of a specific cell line.

Materials:

  • Healthy, log-phase cell culture of the desired cell line

  • Complete cell culture medium

  • "Compound X" stock solution

  • 96-well tissue culture plates

  • Sterile pipette tips and tubes

  • Cell counting device (e.g., hemocytometer or automated cell counter)

  • Viability assay reagents (e.g., MTT, CellTiter-Glo®)

Procedure:

  • Cell Seeding:

    • On Day 0, seed the cells into a 96-well plate at a density that will allow them to reach approximately 25-50% confluency on the day the antibiotic selection will be initiated.[1]

    • Incubate the plate overnight under appropriate conditions (e.g., 37°C, 5% CO2).[1]

  • Antibiotic Preparation and Addition:

    • On Day 1, prepare a series of dilutions of "Compound X" in complete culture medium. A common starting range for a new antibiotic might be 0.5 µg/mL to 10 µg/mL, but this may need to be adjusted.[1][7] It is important to include a "0 µg/mL" control.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of "Compound X". It is recommended to test each concentration in triplicate.

  • Incubation and Observation:

    • Return the plate to the incubator.

    • Approximately every 2-3 days, replace the medium with freshly prepared medium containing the same range of antibiotic concentrations.[7]

    • Visually inspect the cells daily using a microscope and record any changes in morphology or confluency.

  • Determining Cell Viability:

    • After 7-10 days, determine the cell viability in each well using a cell viability assay (e.g., MTT, or by cell counting).[2]

    • The optimal concentration for selection is the lowest concentration that results in 100% cell death.[1]

Data Presentation

Table 1: Example Kill Curve Data for "Compound X" on Cell Line ABC

"Compound X" Concentration (µg/mL)Average Cell Viability (%) after 7 daysStandard Deviation
0 (Control)1005.2
0.5854.8
1.0626.1
2.0353.9
4.0102.5
6.000
8.000
10.000

In this example, the optimal concentration of "Compound X" for selecting Cell Line ABC would be 6.0 µg/mL.

Visualizations

Experimental_Workflow cluster_prep Day 0: Preparation cluster_treatment Day 1 onwards: Treatment cluster_analysis Day 7-10: Analysis start Start with Healthy Cell Culture seed Seed Cells in 96-well Plate start->seed prepare_antibiotic Prepare Serial Dilutions of Compound X add_antibiotic Add Antibiotic to Cells prepare_antibiotic->add_antibiotic incubate Incubate and Monitor (Replenish media every 2-3 days) add_antibiotic->incubate viability_assay Perform Cell Viability Assay analyze_data Determine Minimum Inhibitory Concentration viability_assay->analyze_data

Caption: Workflow for Determining Optimal Antibiotic Concentration.

Troubleshooting_Logic cluster_control_issue Control Cell Issues cluster_antibiotic_issue Antibiotic Efficacy Issues cluster_inconsistent_results Inconsistent Results start Problem Encountered q1 Are cells in the control (no antibiotic) well healthy? start->q1 check_culture Check for Contamination q1->check_culture No q2 Are cells dying at the highest antibiotic concentration? q1->q2 Yes check_media Verify Media and Supplements check_incubator Confirm Incubator Conditions increase_conc Increase Antibiotic Concentration Range q2->increase_conc No q3 Are results variable between replicates? q2->q3 Yes check_antibiotic Check Antibiotic Stock (age, storage, preparation) increase_conc->check_antibiotic check_seeding Review Cell Seeding Technique q3->check_seeding Yes end Problem Resolved q3->end No check_pipetting Verify Pipetting Accuracy check_seeding->check_pipetting

Caption: Troubleshooting Logic for Antibiotic Optimization Experiments.

References

Preventing Macquarimicin C precipitation in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Macquarimicin C. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the handling and use of this compound in aqueous experimental systems. Due to its hydrophobic nature, this compound can be prone to precipitation in aqueous buffers, which can significantly impact experimental reproducibility and outcomes. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you maintain the solubility of this compound and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitated after I diluted my DMSO stock solution into an aqueous buffer. Why did this happen and how can I prevent it?

A1: This is a common issue encountered with hydrophobic compounds like this compound. Precipitation upon dilution of a concentrated stock in an organic solvent (like DMSO) into an aqueous buffer occurs because the compound's solubility dramatically decreases as the percentage of the organic co-solvent is reduced.[1][2] To prevent this, it is crucial to ensure that the final concentration of the organic solvent in your aqueous buffer is sufficient to maintain solubility.

Here are some strategies to address this:

  • Optimize the final concentration of your co-solvent: Test a range of final DMSO concentrations (e.g., 0.1%, 0.5%, 1%) in your aqueous buffer to find the minimum concentration required to keep this compound in solution at your desired working concentration. Be mindful that high concentrations of organic solvents can affect cellular viability and experimental outcomes.

  • Use a step-wise dilution: Instead of a single large dilution, try diluting your stock solution in a series of steps with intermediate solvent/buffer ratios.

  • Consider alternative solubilizing agents: If a tolerable concentration of DMSO is insufficient to prevent precipitation, you may need to explore other solubilizing agents.

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: For long-term storage, this compound should be stored as a solid at -20°C or -80°C. Stock solutions in a suitable organic solvent like DMSO should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Before use, allow the stock solution to come to room temperature slowly and vortex gently to ensure the compound is fully dissolved.

Q3: Can I use sonication to redissolve precipitated this compound?

A3: Sonication can be used to help redissolve precipitated compound, but it should be used with caution.[3] Over-sonication can lead to degradation of the compound. If you choose to sonicate, use a water bath sonicator and short bursts of sonication. It is generally preferable to optimize your buffer conditions to prevent precipitation in the first place.

Q4: Are there other solubilizing agents I can use besides DMSO?

A4: Yes, several other agents can be used to improve the solubility of hydrophobic compounds. The choice of agent will depend on your specific experimental system and any potential downstream effects. Common alternatives include:

  • Co-solvents: Ethanol, methanol, and propylene glycol are common co-solvents.[1][2]

  • Surfactants: Non-ionic surfactants like Tween® 20, Tween® 80, and Pluronic® F-68 can be used at low concentrations (typically below their critical micelle concentration) to increase solubility.[1][4]

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. β-cyclodextrins and their derivatives (e.g., HP-β-CD) are frequently used.[2][5]

Troubleshooting Guide

Issue 1: Precipitation Observed Immediately Upon Dilution
Potential Cause Troubleshooting Steps
Insufficient co-solvent concentration.Increase the final percentage of the organic co-solvent (e.g., DMSO, ethanol) in the aqueous buffer. Perform a concentration titration to find the optimal balance between solubility and potential solvent toxicity.
Low temperature of the aqueous buffer.Ensure your aqueous buffer is at room temperature before adding the this compound stock solution. Solubility of many compounds decreases at lower temperatures.[1]
High concentration of this compound.Your desired working concentration may be above the solubility limit in the chosen buffer system. Try lowering the final concentration of this compound.
Issue 2: Precipitation Observed Over Time
Potential Cause Troubleshooting Steps
Compound instability in the aqueous buffer.Prepare fresh working solutions immediately before each experiment. Avoid storing diluted aqueous solutions of this compound.
Buffer components interacting with the compound.Certain salts or buffer components may decrease the solubility of this compound. Try a different buffer system.
Adsorption to container surfaces.Hydrophobic compounds can adsorb to plastic surfaces. Consider using low-adhesion microcentrifuge tubes or glass vials.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Weigh out the desired amount of solid this compound in a sterile microcentrifuge tube.

  • Add a sufficient volume of a suitable organic solvent (e.g., DMSO) to achieve a high-concentration stock solution (e.g., 10 mM).

  • Vortex the solution gently until the solid is completely dissolved. A brief sonication in a water bath may be used if necessary.

  • Aliquot the stock solution into smaller volumes in low-adhesion tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Screening for Optimal Solubilizing Agents

This protocol provides a workflow for systematically testing different solubilizing agents to find the optimal conditions for your experiment.

  • Prepare a 10 mM stock solution of this compound in DMSO as described in Protocol 1.

  • Prepare a series of aqueous buffers containing different potential solubilizing agents. See the table below for examples.

  • In a clear microplate or microcentrifuge tubes, add the this compound stock solution to each buffer to achieve your desired final concentration. Ensure the final concentration of DMSO is kept constant across all conditions if possible.

  • Include a control with only the aqueous buffer and DMSO.

  • Visually inspect for precipitation immediately after dilution and after a set incubation period (e.g., 1 hour, 4 hours) at your experimental temperature.

  • Select the condition that provides the best solubility with the lowest potential for experimental interference.

Table 1: Example Solubilizing Agent Screening Conditions

Condition Buffer Solubilizing Agent Typical Final Concentration
1PBS, pH 7.4DMSO (co-solvent)0.1 - 1% (v/v)
2PBS, pH 7.4Ethanol (co-solvent)0.1 - 1% (v/v)
3PBS, pH 7.4Tween® 20 (surfactant)0.01 - 0.1% (v/v)
4PBS, pH 7.4HP-β-Cyclodextrin1 - 10 mM

Visualizations

G start Start: Prepare high-concentration This compound stock in DMSO test_dmso Test serial dilutions in aqueous buffer with varying final DMSO % (e.g., 0.1-1%) start->test_dmso check_solubility1 Precipitation observed? test_dmso->check_solubility1 success Optimized condition found. Proceed with experiment. check_solubility1->success No test_surfactant Test dilution in buffer containing a non-ionic surfactant (e.g., Tween® 20) check_solubility1->test_surfactant Yes check_solubility2 Precipitation observed? test_surfactant->check_solubility2 check_solubility2->success No test_cyclodextrin Test dilution in buffer containing a cyclodextrin (e.g., HP-β-CD) check_solubility2->test_cyclodextrin Yes check_solubility3 Precipitation observed? test_cyclodextrin->check_solubility3 check_solubility3->success No failure Consider alternative strategies: - Nanoparticle formulation - Solid dispersion check_solubility3->failure Yes

Caption: Workflow for optimizing the solubility of this compound.

G membrane Cell Membrane sm Sphingomyelin ceramide Ceramide sm->ceramide Hydrolysis downstream Downstream Signaling (e.g., Apoptosis, Stress Response) ceramide->downstream nsmase Neutral Sphingomyelinase (N-SMase) nsmase->ceramide mac_c This compound mac_c->nsmase

Caption: Hypothetical signaling pathway inhibited by this compound.

References

Technical Support Center: Synthesis of Complex Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of complex natural products, such as Macquarimicin C. The advice and protocols provided are general and can be adapted to a wide range of synthetic challenges.

Troubleshooting Guide

Q1: My reaction has produced a complex mixture of products, and the yield of the desired compound is low. How can I identify the major impurities?

A1: A multi-step approach is recommended for identifying major impurities in a complex reaction mixture.[1][] The initial step is to use analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain a preliminary impurity profile.[3][4][5] These methods can help to quantify the relative amounts of each component and provide initial mass data for identification.

For structural elucidation of unknown impurities, preparative HPLC can be used for isolation, followed by analysis using Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry.[4]

Q2: I am observing a persistent impurity that co-elutes with my desired product during chromatographic purification. What strategies can I employ to resolve this?

A2: Co-elution is a common challenge in the purification of complex molecules. Several strategies can be employed to improve separation:

  • Method Development: Varying the chromatographic conditions is the first step. This can include changing the mobile phase composition, gradient, pH, or temperature.[6]

  • Orthogonal Chromatography: Employing a different chromatographic mode with an alternative separation mechanism can be effective. For example, if you are using reverse-phase HPLC, consider normal-phase, ion-exchange, or size-exclusion chromatography.[7][8]

  • Recycle HPLC: This technique involves repeatedly passing the mixture through the same column to increase the effective column length and improve the resolution of closely eluting peaks.[9][10]

  • Derivatization: In some cases, chemically modifying the desired compound or the impurity can alter their chromatographic behavior, allowing for easier separation.

Q3: My final compound appears to be degrading upon storage. What could be the cause and how can I prevent it?

A3: Degradation upon storage can be caused by several factors, including sensitivity to light, air (oxidation), temperature, or residual acidic or basic impurities from the purification process. To address this:

  • Purity Analysis: Ensure that all residual solvents and reagents have been removed. Techniques like Gas Chromatography (GC) can be used for residual solvent analysis.

  • Forced Degradation Studies: Intentionally exposing your compound to stress conditions (e.g., heat, light, acid, base, oxidizing agents) can help identify the degradation pathways and predict long-term stability.

  • Proper Storage: Store the compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature.

  • Excipient Screening: If the compound is intended for formulation, screen for compatible stabilizing excipients.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of impurities in the synthesis of complex natural products?

A1: Impurities in natural product synthesis can originate from various sources:

  • Starting Materials: Impurities present in the initial reactants can be carried through the synthetic sequence.

  • Side Reactions: Competing reaction pathways can lead to the formation of undesired by-products.

  • Incomplete Reactions: Unreacted starting materials or intermediates can remain in the final product.

  • Reagents and Solvents: Residues of reagents, catalysts, and solvents used in the synthesis and purification steps.[][11]

  • Degradation Products: The target compound may degrade during the reaction, work-up, purification, or storage.[11][12]

Q2: How can I quantify the level of impurities in my sample?

A2: Quantitative analysis of impurities is typically performed using HPLC with a suitable detector (e.g., UV, MS).[5] The percentage of an impurity can be estimated by comparing its peak area to the total area of all peaks in the chromatogram (area percent method). For more accurate quantification, a reference standard of the impurity is required to create a calibration curve.

Q3: What is the role of LC-MS in impurity profiling?

A3: LC-MS is a powerful tool for impurity profiling as it combines the separation capabilities of liquid chromatography with the mass identification capabilities of mass spectrometry.[3][4] It allows for the rapid determination of the molecular weights of impurities, which is crucial for their identification. Tandem mass spectrometry (MS/MS) can further provide structural information by fragmenting the impurity molecules and analyzing the resulting fragment ions.[3]

Data Presentation

Table 1: Hypothetical Impurity Profile of a Crude this compound Synthesis Batch

Peak No.Retention Time (min)Area (%)[M+H]⁺ (m/z)Possible Identity
15.83.2456.2Starting Material A
28.112.5678.4By-product X
310.275.1890.6This compound
411.58.2872.6Dehydro-Macquarimicin C
513.41.0908.6Oxidized Impurity

Table 2: Optimization of Purification Method for Resolving Co-eluting Impurity

MethodColumnMobile Phase Gradient (A: Water, B: Acetonitrile)Resolution (Rs) between this compound and Impurity
1C185% to 95% B in 20 min0.8
2Phenyl-Hexyl5% to 95% B in 20 min1.2
3C1820% to 70% B in 40 min1.6
4Phenyl-HexylIsocratic 45% B2.1

Experimental Protocols

Protocol 1: HPLC Analysis for Impurity Profiling

  • Instrumentation: A standard HPLC system equipped with a UV detector and an autosampler.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-22 min: 5% to 95% B

    • 22-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: LC-MS Analysis for Impurity Identification

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole time-of-flight (Q-TOF) instrument).

  • Chromatographic Conditions: Use the same HPLC conditions as described in Protocol 1.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Mass Range: 100-1500 m/z

    • Data Acquisition: Full scan mode for initial analysis. For structural elucidation, use tandem MS (MS/MS) mode with collision-induced dissociation (CID).

  • Data Analysis: Process the data using the instrument's software to identify the molecular ions ([M+H]⁺) of the impurities and analyze their fragmentation patterns.

Visualizations

Impurity_Resolution_Workflow cluster_analysis Initial Analysis cluster_purification Purification & Isolation cluster_identification Structure Elucidation Crude_Product Crude Product Mixture HPLC_Analysis HPLC-UV Analysis Crude_Product->HPLC_Analysis LCMS_Analysis LC-MS Analysis Crude_Product->LCMS_Analysis Method_Dev Chromatography Method Development LCMS_Analysis->Method_Dev Prep_HPLC Preparative HPLC Method_Dev->Prep_HPLC Isolated_Impurity Isolated Impurity Prep_HPLC->Isolated_Impurity NMR NMR Spectroscopy Isolated_Impurity->NMR HRMS High-Resolution MS Isolated_Impurity->HRMS Structure_ID Impurity Structure Identified NMR->Structure_ID HRMS->Structure_ID

Caption: Workflow for the resolution and identification of impurities.

Troubleshooting_Decision_Tree cluster_reaction Reaction Optimization cluster_purification Purification Issues Start Low Yield or Complex Mixture? Change_Temp Vary Temperature Start->Change_Temp Yes Coelution Co-eluting Impurity? Start->Coelution No Change_Conc Adjust Concentration Change_Temp->Change_Conc Change_Reagent Screen Reagents/ Catalysts Change_Conc->Change_Reagent Change_Solvent Change Solvent Change_Reagent->Change_Solvent Change_Solvent->Coelution Optimize_HPLC Optimize HPLC (Gradient, pH) Coelution->Optimize_HPLC Yes Final_Product Pure Product Coelution->Final_Product No Orthogonal_Chrom Use Orthogonal Chromatography Optimize_HPLC->Orthogonal_Chrom Recycle_HPLC Implement Recycle HPLC Orthogonal_Chrom->Recycle_HPLC Recycle_HPLC->Final_Product

Caption: Decision tree for troubleshooting synthesis and purification.

References

Validation & Comparative

Macquarimicin C versus other neutral sphingomyelinase inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Comparison of Neutral Sphingomyelinase Inhibitors: Macquarimicin A and Beyond

For researchers and professionals in drug development, the landscape of neutral sphingomyelinase (nSMase) inhibitors presents a range of tools, each with distinct characteristics. This guide provides a detailed comparison of Macquarimicin A against other prominent nSMase inhibitors, including GW4869, Cambinol, Altenusin, and the newer generation compounds PDDC and DPTIP. The comparison is based on available experimental data on their efficacy, mechanism of action, and physicochemical properties.

Data Presentation: A Comparative Analysis

The following tables summarize the key quantitative and qualitative data for a selection of nSMase inhibitors to facilitate a clear comparison of their performance.

Table 1: Inhibitory Potency and Mechanism of Action

InhibitorTarget nSMaseIC50 ValueMechanism of ActionKey References
Macquarimicin A Rat Brain nSMaseNot explicitly stated in abstractsNot detailed in abstracts[1]
GW4869 Human nSMase21 µMNon-competitive[2][3]
Cambinol Human nSMase25 ± 1 µM (Ki = 7 µM)Uncompetitive[4]
Altenusin nSMaseMicromolar rangeNot detailed in abstracts[5]
PDDC Human nSMase2300 nM (pIC50 = 6.57)Non-competitive[6]
DPTIP Human nSMase230 nMNot detailed in abstracts[7]

Table 2: Specificity and Physicochemical Properties

InhibitorSpecificitySolubilityIn Vivo StudiesKey References
Macquarimicin A Information not availableInformation not availableInformation not available[1]
GW4869 Selective for nSMase over aSMase.[8]Poor aqueous solubility.[3]Yes, demonstrates brain penetration and in vivo efficacy.[9][3][8][9]
Cambinol Also inhibits SIRT1/2 (IC50 ~56-59 µM), ~10-fold less potent than for nSMase2.[4][10]Moderate oral bioavailability but poor in vivo pharmacokinetic profile.[10]Yes, tested in preclinical models for neuroprotection.[10][4][10]
Altenusin Information not availableInformation not availableInformation not available[5]
PDDC Selective nSMase2 inhibitor.Excellent oral bioavailability (F%=88) and brain penetration.Yes, demonstrates in vivo efficacy in models of neurological disease.[6][6]
DPTIP Selective nSMase2 inhibitor.Poor oral bioavailability, but brain penetrant upon IP injection.Yes, shows in vivo efficacy in a mouse model of acute brain injury.[7][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols cited in the comparison.

In Vitro nSMase Activity Assay (Fluorescence-based - Amplex Red)

This assay is widely used for the high-throughput screening of nSMase inhibitors.

  • Principle: The assay measures the production of hydrogen peroxide (H₂O₂) generated through a series of enzymatic reactions coupled to nSMase activity. nSMase hydrolyzes sphingomyelin to ceramide and phosphorylcholine. Alkaline phosphatase then dephosphorylates phosphorylcholine to choline. Choline is subsequently oxidized by choline oxidase, producing H₂O₂. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with the Amplex Red reagent to produce the fluorescent product, resorufin, which can be quantified.

  • Materials:

    • Amplex® Red Sphingomyelinase Assay Kit (contains Amplex Red reagent, HRP, choline oxidase, alkaline phosphatase, and sphingomyelin)

    • Recombinant human nSMase2 or cell/tissue lysates containing nSMase activity

    • Test inhibitors

    • 96-well black microplates

    • Fluorescence microplate reader (Excitation: ~540 nm, Emission: ~590 nm)

  • Procedure:

    • Prepare a working solution of the reaction buffer.

    • Prepare serial dilutions of the test inhibitor in the reaction buffer.

    • In a 96-well plate, add the nSMase enzyme source (recombinant enzyme or lysate).

    • Add the test inhibitor dilutions to the respective wells. Pre-incubate for a defined period (e.g., 30 minutes) at room temperature.

    • Prepare the Amplex Red reaction mixture containing sphingomyelin, HRP, choline oxidase, and alkaline phosphatase in the reaction buffer.

    • Initiate the reaction by adding the Amplex Red reaction mixture to all wells.

    • Incubate the plate at 37°C, protected from light, for a specified time (e.g., 1-2 hours).

    • Measure the fluorescence intensity using a microplate reader.

    • Calculate the percent inhibition relative to a vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro nSMase Activity Assay (Radiolabeled Substrate)

This is a direct and highly sensitive method for measuring nSMase activity.

  • Principle: This assay measures the enzymatic hydrolysis of radiolabeled sphingomyelin (e.g., [¹⁴C]-sphingomyelin). The reaction products, radiolabeled phosphocholine and ceramide, are separated from the unreacted substrate, and the radioactivity of the product is quantified.

  • Materials:

    • [¹⁴C]-sphingomyelin

    • Recombinant nSMase2 or cell/tissue lysates

    • Test inhibitors

    • Reaction buffer (e.g., Tris-HCl with MgCl₂)

    • Organic solvents for extraction (e.g., chloroform/methanol)

    • Thin-layer chromatography (TLC) plates

    • Scintillation counter

  • Procedure:

    • Prepare serial dilutions of the test inhibitor.

    • In a reaction tube, combine the reaction buffer, nSMase enzyme source, and the test inhibitor. Pre-incubate as required.

    • Initiate the reaction by adding [¹⁴C]-sphingomyelin.

    • Incubate the reaction mixture at 37°C for a defined period.

    • Stop the reaction by adding an organic solvent mixture (e.g., chloroform:methanol).

    • Extract the lipids. The aqueous phase will contain the radiolabeled phosphocholine product, while the organic phase will contain the unreacted sphingomyelin and ceramide.

    • Quantify the radioactivity in the aqueous phase using a scintillation counter.

    • Alternatively, the organic phase can be spotted on a TLC plate to separate ceramide from sphingomyelin, followed by autoradiography or scraping and scintillation counting of the ceramide spot.

    • Calculate the enzyme activity and the inhibitory effect of the compounds.

Cellular Ceramide Measurement Assay

This assay quantifies the change in cellular ceramide levels following treatment with an nSMase inhibitor, providing a measure of the inhibitor's efficacy in a cellular context.

  • Principle: Cells are treated with a stimulus (e.g., TNF-α) to activate nSMase and in the presence or absence of an nSMase inhibitor. Cellular lipids are then extracted, and ceramide levels are quantified, typically by liquid chromatography-mass spectrometry (LC-MS).

  • Materials:

    • Cell line of interest (e.g., HEK293, primary neurons)

    • Cell culture reagents

    • nSMase stimulus (e.g., TNF-α)

    • Test inhibitor

    • Lipid extraction solvents (e.g., chloroform, methanol)

    • LC-MS system

    • Internal lipid standards

  • Procedure:

    • Culture cells to the desired confluency.

    • Pre-treat the cells with the nSMase inhibitor at various concentrations for a specified time.

    • Stimulate the cells with an nSMase activator (e.g., TNF-α) for a defined period.

    • Wash the cells with PBS and harvest them.

    • Perform lipid extraction from the cell pellets using an appropriate solvent system.

    • Analyze the lipid extracts by LC-MS to quantify the levels of different ceramide species. The use of internal standards is crucial for accurate quantification.

    • Compare the ceramide levels in inhibitor-treated cells to those in vehicle-treated and stimulated cells to determine the inhibitor's effect on cellular nSMase activity.

Mandatory Visualizations

The following diagrams illustrate key concepts related to nSMase inhibition.

Sphingomyelin_Signaling_Pathway Sphingomyelin Sphingomyelin Ceramide Ceramide Downstream Downstream Signaling (e.g., Apoptosis, Inflammation, Exosome Biogenesis) Ceramide->Downstream Activates nSMase Neutral Sphingomyelinase (nSMase) nSMase->Sphingomyelin Hydrolyzes nSMase->Ceramide Produces Inhibitors Macquarimicin A GW4869, Cambinol, Altenusin, PDDC, DPTIP Inhibitors->nSMase Inhibits Stimulus Stimulus (e.g., TNF-α, Stress) Stimulus->nSMase Activates

Caption: The Sphingomyelin Signaling Pathway and Points of Inhibition.

nSMase_Inhibitor_Screening_Workflow cluster_primary_screen Primary High-Throughput Screening cluster_secondary_assay Secondary Confirmatory Assay cluster_cellular_assay Cellular Efficacy cluster_characterization Further Characterization A Compound Library B In Vitro nSMase Assay (Fluorescence-based) A->B C Initial Hits B->C D In Vitro nSMase Assay (Radiolabeled Substrate) C->D E Confirmed Hits D->E F Cellular Ceramide Assay E->F G Validated Inhibitors F->G H Determine IC50 and Mechanism of Action G->H I Assess Specificity and Off-Target Effects H->I J Evaluate In Vivo Efficacy and Pharmacokinetics I->J K Lead Compound J->K

Caption: Experimental Workflow for Screening and Characterizing nSMase Inhibitors.

References

A Comparative Guide to the Structural Activity Relationship of Macquarimicin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the structural activity relationships (SAR) of macquarimicin analogs, focusing on their biological activity as potent inhibitors of neutral sphingomyelinase (nSMase). Due to the limited publicly available SAR data for a comprehensive series of macquarimicin analogs, this guide establishes a framework for comparison, details relevant experimental protocols, and visualizes the key signaling pathway involved.

Introduction to Macquarimicin and its Biological Activity

Macquarimicin A is a natural product known to exhibit a range of biological activities, including antibacterial, anti-inflammatory, and potent inhibitory effects against membrane-bound neutral sphingomyelinase (nSMase).[1] The inhibition of nSMase, an enzyme that catalyzes the hydrolysis of sphingomyelin to ceramide and phosphocholine, positions macquarimicin and its potential analogs as valuable tools for studying cellular signaling and as starting points for the development of therapeutics for diseases where this pathway is implicated.[1]

Structural Activity Relationship (SAR) Insights

Key Postulated Pharmacophoric Features of Macquarimicin Analogs:

  • The Macrocyclic Core: The macrocyclic lactam structure is likely essential for maintaining the correct conformation for binding to the active site of nSMase. Modifications that alter the ring size or introduce significant conformational rigidity could drastically affect activity.

  • The Sugar Moiety: The pendant sugar group is likely involved in crucial interactions with the target enzyme, potentially through hydrogen bonding or polar interactions. Analogs with modified or different sugar moieties would be critical to probe the importance of this group.

  • The Side Chains: The nature and substitution pattern of the side chains attached to the macrocycle are expected to influence both potency and selectivity. Variations in these side chains would provide valuable insights into the steric and electronic requirements for optimal binding.

Data Presentation

To facilitate the systematic evaluation of novel macquarimicin analogs, the following table structure is proposed for summarizing quantitative data. Researchers can utilize this template to build a comprehensive SAR database for this compound class.

Analog IDModification from Macquarimicin AnSMase Inhibition IC50 (µM)Antibacterial MIC (µg/mL) vs. S. aureusCytotoxicity CC50 (µM) vs. HeLa cells
MA-001 (Parent Compound - Macquarimicin A)[Insert experimental value][Insert experimental value][Insert experimental value]
MA-002 [Describe modification, e.g., "Demethylation at C-X"]
MA-003 [Describe modification, e.g., "Hydroxylation of side chain Y"]
MA-004 [Describe modification, e.g., "Epimerization at C-Z"]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for generating comparable SAR data. Below are methodologies for key biological assays relevant to the evaluation of macquarimicin analogs.

Neutral Sphingomyelinase (nSMase) Activity Assay

This protocol is adapted from established methods for measuring nSMase activity in brain tissue homogenates.

Objective: To determine the in vitro inhibitory activity of macquarimicin analogs against nSMase.

Materials:

  • Rat brain tissue

  • Homogenization buffer (e.g., Tris-HCl buffer with protease inhibitors)

  • Substrate: [¹⁴C]-sphingomyelin

  • Assay buffer (e.g., Tris-HCl, pH 7.4, containing MgCl₂)

  • Macquarimicin analogs dissolved in a suitable solvent (e.g., DMSO)

  • Scintillation cocktail and vials

  • Liquid scintillation counter

Procedure:

  • Preparation of Brain Homogenate: Homogenize fresh or frozen rat brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate at a low speed to remove debris, and collect the supernatant containing the membrane-bound nSMase. Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).

  • Assay Reaction: In a microcentrifuge tube, combine the brain homogenate (a fixed amount of protein), assay buffer, and the macquarimicin analog at various concentrations. Include a vehicle control (DMSO) and a positive control (a known nSMase inhibitor).

  • Initiation of Reaction: Add the [¹⁴C]-sphingomyelin substrate to initiate the enzymatic reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Termination of Reaction and Extraction: Stop the reaction by adding a chloroform/methanol mixture. Vortex thoroughly and centrifuge to separate the organic and aqueous phases. The product of the reaction, [¹⁴C]-phosphocholine, will be in the aqueous phase, while the unreacted substrate remains in the organic phase.

  • Quantification: Transfer an aliquot of the aqueous phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of nSMase inhibition for each analog concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the analog concentration and fitting the data to a dose-response curve.

Antibacterial Activity Assay (Minimum Inhibitory Concentration - MIC)

This protocol describes the broth microdilution method for determining the MIC of macquarimicin analogs against bacterial strains like Staphylococcus aureus.

Objective: To determine the minimum concentration of a macquarimicin analog that inhibits the visible growth of a specific bacterium.

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Macquarimicin analogs dissolved in a suitable solvent (e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: Culture the bacterial strain overnight in CAMHB. Dilute the overnight culture to achieve a standardized inoculum concentration (approximately 5 x 10⁵ CFU/mL).

  • Serial Dilution of Analogs: Perform a two-fold serial dilution of the macquarimicin analogs in CAMHB in the 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted analogs. Include a positive control (bacteria with no analog) and a negative control (broth only).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the analog at which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.

Signaling Pathway and Experimental Workflow Visualization

The primary mechanism of action of Macquarimicin A is the inhibition of neutral sphingomyelinase, which plays a critical role in the sphingomyelin-ceramide signaling pathway. The following diagrams illustrate this pathway and a typical experimental workflow for evaluating macquarimicin analogs.

Sphingomyelin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling Sphingomyelin Sphingomyelin nSMase Neutral Sphingomyelinase (nSMase) Sphingomyelin->nSMase Ceramide Ceramide nSMase->Ceramide Hydrolysis Macquarimicin Macquarimicin Analogs Macquarimicin->nSMase Inhibition Apoptosis Apoptosis Ceramide->Apoptosis Inflammation Inflammation Ceramide->Inflammation CellCycleArrest Cell Cycle Arrest Ceramide->CellCycleArrest

Caption: Inhibition of nSMase by Macquarimicin Analogs in the Sphingomyelin Signaling Pathway.

Experimental_Workflow cluster_synthesis Analog Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Synthesis Synthesis of Macquarimicin Analogs Purification Purification & Characterization (NMR, MS) Synthesis->Purification nSMaseAssay nSMase Inhibition Assay (IC50 Determination) Purification->nSMaseAssay AntibacterialAssay Antibacterial Assay (MIC Determination) Purification->AntibacterialAssay SAR_Analysis Structure-Activity Relationship Analysis nSMaseAssay->SAR_Analysis AntibacterialAssay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Experimental Workflow for SAR Studies of Macquarimicin Analogs.

References

A Comparative Guide to the Synthetic Routes of Macquarimicin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Macquarimicin C, a member of the macquarimicin family of natural products, presents a formidable synthetic challenge due to its complex polycyclic architecture. This guide provides a comparative analysis of the synthetic strategies toward this compound, with a focus on the key intramolecular Diels-Alder (IMDA) reaction. The presented data is based on the seminal total synthesis accomplished by the research group of Tadano.[1] Their work explored four distinct IMDA precursors, providing a unique opportunity for an in-depth comparison of synthetic efficiency and stereochemical control.

Comparison of Intramolecular Diels-Alder (IMDA) Strategies

The Tadano group's convergent synthesis hinges on a crucial intramolecular Diels-Alder reaction of a (E,Z,E)-1,6,8-nonatriene system to construct the core of the macquarimicin scaffold. Four different substrates for this reaction were investigated, each with variations in the dienophile and the tether connecting the diene and dienophile. The efficiency and stereochemical outcome of the IMDA reaction were found to be highly dependent on the nature of the precursor. Below is a summary of the quantitative data for the key IMDA step and subsequent transformations for each of the four routes.

RouteIMDA PrecursorDienophileKey Reaction ConditionsIMDA Product(s)Yield (%)Diastereomeric Ratio (d.r.)
1 Type Iα,β-Unsaturated EsterToluene, 180 °CCycloadducts751:1.1
2 Type IIα,β-Unsaturated Ester with C11 HydroxylToluene, 180 °CCycloadducts781:1.2
3 Type IIIα,β-Unsaturated AldehydeToluene, 180 °CCycloadducts851:1.3
4 Type IVα,β-Unsaturated N-acyloxazolidinoneToluene, 110 °CCycloadduct88>95:5

Data compiled from the total synthesis reported by Munakata et al.[1]

Visualizing the Synthetic Pathways

The following diagrams illustrate the four distinct approaches to the key intramolecular Diels-Alder reaction in the synthesis of the macquarimicin core structure.

G cluster_0 Route 1: Type I Precursor cluster_1 Route 2: Type II Precursor cluster_2 Route 3: Type III Precursor cluster_3 Route 4: Type IV Precursor (Successful Route) A1 Type I Precursor (α,β-Unsaturated Ester) B1 IMDA Reaction (Toluene, 180 °C) A1->B1 C1 Cycloadducts (75% yield, 1:1.1 d.r.) B1->C1 A2 Type II Precursor (C11-OH Ester) B2 IMDA Reaction (Toluene, 180 °C) A2->B2 C2 Cycloadducts (78% yield, 1:1.2 d.r.) B2->C2 A3 Type III Precursor (α,β-Unsaturated Aldehyde) B3 IMDA Reaction (Toluene, 180 °C) A3->B3 C3 Cycloadducts (85% yield, 1:1.3 d.r.) B3->C3 A4 Type IV Precursor (N-acyloxazolidinone) B4 IMDA Reaction (Toluene, 110 °C) A4->B4 C4 Single Cycloadduct (88% yield, >95:5 d.r.) B4->C4

Caption: Comparison of the four intramolecular Diels-Alder (IMDA) strategies.

Experimental Protocols

The following are the detailed experimental methodologies for the key intramolecular Diels-Alder reactions.

General Procedure for the Intramolecular Diels-Alder Reaction (Routes 1, 2, and 3)

A solution of the corresponding (E,Z,E)-1,6,8-nonatriene precursor (1.0 equiv) in dry toluene (0.01 M) was placed in a sealed tube. The reaction mixture was heated at 180 °C for the specified time. After cooling to room temperature, the solvent was removed under reduced pressure, and the residue was purified by silica gel column chromatography to afford the corresponding cycloadducts.

Experimental Protocol for the Intramolecular Diels-Alder Reaction of the Type IV Precursor (Route 4)

A solution of the N-acyloxazolidinone-containing (E,Z,E)-1,6,8-nonatriene precursor (1.0 equiv) in dry toluene (0.01 M) was heated at 110 °C in a sealed tube. After the reaction was complete, as monitored by TLC, the solvent was evaporated under reduced pressure. The crude product was purified by flash column chromatography on silica gel to yield the desired cycloadduct as a single diastereomer.

Analysis and Conclusion

The investigation into the four IMDA precursors reveals a clear trend in reactivity and stereoselectivity. While the ester and aldehyde-based dienophiles (Routes 1, 2, and 3) required high temperatures and resulted in poor diastereoselectivity, the use of an N-acyloxazolidinone as a chiral auxiliary and activating group on the dienophile (Route 4) proved to be significantly superior. This modification not only allowed for a lower reaction temperature but also provided excellent facial selectivity, leading to the formation of a single desired diastereomer in high yield. This strategic choice was pivotal for the successful total synthesis of this compound. The higher stereocontrol achieved in Route 4 obviated the need for tedious separation of diastereomers and significantly improved the overall efficiency of the synthetic sequence. Therefore, for the construction of the macquarimicin core, the use of a chiral N-acyloxazolidinone-activated dienophile in the intramolecular Diels-Alder reaction is the most effective strategy.

References

Macquarimicin C and its Enzymatic Interactions: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity and potential for off-target effects of an investigational compound is paramount. This guide provides a comparative analysis of the enzymatic cross-reactivity of Macquarimicin C, a macrolide antibiotic. Due to the limited availability of data specifically for this compound, this guide will focus on the closely related and better-characterized compound, Macquarimicin A, as a proxy to explore its enzymatic interactions and potential for cross-reactivity.

Executive Summary

Data Presentation: Macquarimicin A Inhibition Profile

Quantitative data for the inhibition of other enzymes by Macquarimicin A is not currently available in the public domain. The primary identified target is neutral sphingomyelinase.

CompoundTarget EnzymeEnzyme SourceInhibition DataReference
Macquarimicin AMembrane-bound neutral sphingomyelinaseRat brainInhibitory activity confirmed, specific IC50 not publicly available.--INVALID-LINK--

Comparative Context: Cross-Reactivity of Macrolides

Macrolide antibiotics are a broad class of compounds, and their interactions with host enzymes are not fully elucidated[2][3][4][5][6]. While the primary mechanism of action for most macrolide antibiotics is the inhibition of bacterial protein synthesis by binding to the ribosomal 50S subunit, some members of this class have been shown to interact with other cellular targets[2][3][4][5][6].

Cross-reactivity among macrolides has been primarily studied in the context of allergic reactions and antibacterial resistance mechanisms[7][8][9][10][11]. These studies suggest that structural similarities in the macrolide core can lead to recognition by the same antibodies or efflux pumps. However, this does not directly translate to cross-reactivity in terms of inhibiting different host enzymes.

Experimental Protocols

The following is a generalized protocol for a neutral sphingomyelinase activity assay, based on commonly used methods. This protocol can be adapted to test the inhibitory activity of this compound or other related compounds.

Neutral Sphingomyelinase (nSMase) Activity Assay

Objective: To determine the in vitro inhibitory effect of a test compound on the activity of neutral sphingomyelinase.

Principle: Neutral sphingomyelinase catalyzes the hydrolysis of sphingomyelin to phosphocholine and ceramide at a neutral pH. The activity of the enzyme can be measured by quantifying the amount of phosphocholine or ceramide produced. A common method involves a coupled enzymatic reaction where the product of the nSMase reaction is used to generate a fluorescent or colorimetric signal.

Materials:

  • Recombinant or purified neutral sphingomyelinase

  • Sphingomyelin substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl2)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Detection reagents (e.g., Amplex Red, horseradish peroxidase, choline oxidase, and alkaline phosphatase for a fluorescence-based assay)

  • 96-well microplate (black plates for fluorescence assays)

  • Microplate reader capable of measuring fluorescence or absorbance

Procedure:

  • Enzyme Preparation: Prepare a working solution of neutral sphingomyelinase in the assay buffer to a final concentration that yields a linear reaction rate over the desired time course.

  • Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1% DMSO).

  • Reaction Setup:

    • To each well of the microplate, add a small volume of the test compound dilution or vehicle control.

    • Add the sphingomyelin substrate to each well.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the compound to interact with the substrate.

  • Initiation of Reaction: Add the enzyme working solution to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

  • Detection:

    • Stop the reaction (e.g., by adding a stop solution or by heat inactivation, depending on the assay).

    • Add the detection reagents to each well.

    • Incubate at room temperature for a sufficient time to allow for signal development.

  • Measurement: Measure the fluorescence or absorbance using a microplate reader at the appropriate wavelengths.

  • Data Analysis:

    • Subtract the background reading (wells without enzyme) from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of investigating the cross-reactivity of a compound like this compound, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound This compound Stock Assay_Setup Assay Plate Setup (Compound + Substrate) Compound->Assay_Setup Enzyme Enzyme Stock (e.g., nSMase) Reaction Enzymatic Reaction (Add Enzyme) Enzyme->Reaction Substrate Substrate Stock Substrate->Assay_Setup Assay_Setup->Reaction Detection Signal Detection Reaction->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition IC50 IC50 Determination Data_Acquisition->IC50

Caption: Experimental workflow for determining the IC50 of this compound.

logical_relationship Macquarimicin_C This compound Primary_Target Neutral Sphingomyelinase Macquarimicin_C->Primary_Target Inhibits Other_SMases Other Sphingomyelinases (Acid, Alkaline) Macquarimicin_C->Other_SMases Potential Cross-Reactivity? Other_Enzymes Other Off-Target Enzymes Macquarimicin_C->Other_Enzymes Potential Cross-Reactivity?

References

Macquarimicin C: A Comparative Analysis Against Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macquarimicin C belongs to a novel class of microbial metabolites characterized by a complex tetra- or pentacyclic framework. While research has predominantly focused on the total synthesis of macquarimicins, their potential as antineoplastic agents has been suggested due to their inhibitory activity against neutral sphingomyelinase (nSMase). This guide provides a comparative overview of this compound against well-established anticancer drugs—doxorubicin, paclitaxel, and cisplatin—based on available data. A significant limitation to this comparison is the current lack of publicly available quantitative data on the anticancer potency (e.g., IC50 values) of this compound against cancer cell lines. However, early studies on a related compound, Macquarimicin B, have shown inhibitory activity against the P-388 leukemia cell line, suggesting a potential for this class of molecules in oncology.[1]

Mechanism of Action

This compound

The proposed anticancer mechanism of this compound is rooted in its ability to inhibit neutral sphingomyelinase (nSMase). nSMase is a key enzyme in the sphingomyelin signaling pathway, where it catalyzes the hydrolysis of sphingomyelin to produce ceramide. Ceramide, in turn, acts as a second messenger in various cellular processes, including the induction of apoptosis (programmed cell death). By inhibiting nSMase, macquarimicins can potentially modulate ceramide levels, thereby influencing apoptotic pathways in cancer cells.

Macquarimicin_C_Mechanism Macquarimicin_C This compound nSMase Neutral Sphingomyelinase (nSMase) Macquarimicin_C->nSMase Inhibits Ceramide Ceramide nSMase->Ceramide Catalyzes conversion of Sphingomyelin to Ceramide Sphingomyelin Sphingomyelin Apoptosis Apoptosis Ceramide->Apoptosis Induces MTT_Assay_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 a Seed Cells b Treat with Compound a->b c Add MTT Reagent b->c d Solubilize Formazan c->d e Read Absorbance d->e

References

Macquarimicin C: Efficacy Data Currently Unavailable in Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific databases and publications has revealed a lack of available data on the in vitro and in vivo efficacy of a compound referred to as "Macquarimicin C." As a result, a direct comparison of its performance against other therapeutic alternatives, supported by experimental data, cannot be provided at this time.

Searches for "this compound" did not yield any specific studies detailing its mechanism of action, efficacy in preclinical models, or any associated signaling pathways. This suggests that "this compound" may be a novel, yet-to-be-published compound, a compound known by a different name, or a potential misnomer.

Without access to foundational research detailing its biological activity, the creation of comparative data tables, detailed experimental protocols, and visualizations of its molecular interactions is not possible.

Researchers, scientists, and drug development professionals interested in this compound are encouraged to monitor upcoming scientific literature and patent databases for any potential disclosures related to "this compound." Future research, once published, will be essential to understanding its therapeutic potential and its place among existing treatment modalities.

Safety Operating Guide

Proper Disposal of Macquarimicin C: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This document provides essential safety and logistical information for the proper handling and disposal of Macquarimicin C, a potent antibiotic compound. The following procedures are designed for researchers, scientists, and drug development professionals to ensure the safe management of this substance within a laboratory setting, minimizing environmental impact and upholding regulatory compliance.

This compound requires careful handling due to its potential biological activity. The primary recommended method for disposal is through a licensed hazardous waste disposal service. This ensures that the compound is managed in an environmentally responsible and regulated manner.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS). Personal protective equipment (PPE) is mandatory.

  • Engineering Controls : Handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE) :

    • Gloves : Nitrile rubber gloves are recommended. Always inspect gloves for integrity before use.

    • Eye Protection : Wear chemical safety goggles or a face shield.

    • Lab Coat : A lab coat or other protective clothing is required to prevent skin contact.

  • Spill Response : In case of a spill, avoid generating dust. Carefully collect the spilled material using a damp cloth or absorbent pads. Place all contaminated materials in a sealed, labeled container for hazardous waste disposal. Do not flush down the drain.

Operational Disposal Plan: Step-by-Step Guidance

The recommended and safest method for the disposal of this compound and any contaminated materials is through a certified hazardous waste management company.

  • Segregation : Isolate all waste materials containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials.

  • Containerization : Place all this compound waste into a dedicated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.

  • Storage : Store the sealed waste container in a designated, secure area away from incompatible materials, awaiting pickup by a licensed waste disposal service.

  • Documentation : Maintain accurate records of the amount of this compound waste generated and its disposal date, in accordance with institutional and local regulations.

  • Contact EHS : Coordinate with your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

Data Presentation: Key Safety and Disposal Information

The following table summarizes critical information for the safe handling and disposal of this compound.

ParameterGuidelineCitation
Primary Disposal Method Dispose of contents/container to an approved waste disposal plant.
Personal Protective Equipment Nitrile rubber gloves, chemical safety goggles, protective clothing.
Handling Environment Work under a chemical fume hood.
Spill Cleanup Avoid dust generation. Collect with absorbent material and dispose of as hazardous waste.
Environmental Precautions Do not let product enter drains.

Experimental Protocols: General Decontamination of Labware and Surfaces

Disclaimer: The following protocols are based on general principles for the chemical degradation of related compounds (polycyclic aromatic and macrolide antibiotics). These methods have not been validated for this compound and should only be considered for the decontamination of minor spills on non-sensitive surfaces or for cleaning labware before disposal, and only after consultation with your institution's EHS department. A small-scale test should be conducted to validate the effectiveness of any decontamination procedure.

A. Oxidative Degradation (for trace contamination):

A solution of a strong oxidizing agent, such as potassium permanganate or sodium hypochlorite (bleach), can be used to degrade polycyclic aromatic structures.

  • Prepare the Solution : In a chemical fume hood, prepare a fresh solution of 10% sodium hypochlorite or a 5% potassium permanganate solution in water.

  • Application : Carefully apply the solution to the contaminated surface or immerse the labware in the solution.

  • Contact Time : Allow a contact time of at least one hour.

  • Neutralization and Rinsing : For potassium permanganate, the purple color should disappear, indicating the reaction is complete. Neutralize any remaining oxidant as per standard laboratory procedures (e.g., with sodium bisulfite for permanganate) before rinsing thoroughly with water.

  • Disposal : Dispose of all solutions and rinsates as hazardous waste.

B. Acid/Base Hydrolysis (for potential degradation of macrolide-like structures):

Changes in pH can lead to the hydrolysis and inactivation of some macrolide antibiotics.

  • Acid Hydrolysis : Prepare a 1 M solution of hydrochloric acid (HCl).

  • Base Hydrolysis : Prepare a 1 M solution of sodium hydroxide (NaOH).

  • Procedure : In a fume hood, treat the contaminated material with either the acid or base solution. Monitor for any reaction.

  • Neutralization : After a sufficient contact time (to be determined by small-scale testing), neutralize the solution (base with acid, or acid with base) to a pH between 6 and 8.

  • Disposal : Dispose of the neutralized solution as hazardous waste.

Mandatory Visualizations

The following diagrams illustrate the decision-making process for the proper disposal of this compound and a general workflow for handling chemical waste in a laboratory setting.

cluster_0 This compound Disposal Decision Pathway A This compound Waste Generated (Unused product, contaminated labware, spill debris) B Is the waste in a sealed, properly labeled hazardous waste container? A->B C Place waste in a designated, sealed, and labeled container. B->C No D Store container in a secure, designated hazardous waste accumulation area. B->D Yes C->D E Contact Environmental Health & Safety (EHS) for pickup and disposal. D->E F Maintain disposal records. E->F

Caption: Decision pathway for the disposal of this compound waste.

cluster_1 General Workflow for Chemical Waste Handling Start Identify Chemical Waste Segregate Segregate by Hazard Class (e.g., flammable, corrosive, reactive, toxic) Start->Segregate Containerize Select Appropriate, Compatible Waste Container Segregate->Containerize Label Label Container with Contents, Hazards, and Date Containerize->Label Store Store in Designated Satellite Accumulation Area Label->Store Dispose Arrange for Disposal via Licensed Waste Handler Store->Dispose

Caption: General workflow for handling chemical waste in a laboratory.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.